molecular formula C11H14FNO B15058183 2-(2-Fluorobenzyl)morpholine

2-(2-Fluorobenzyl)morpholine

Cat. No.: B15058183
M. Wt: 195.23 g/mol
InChI Key: QDVVZOGDJMSSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzyl)morpholine (CAS 1368800-77-4) is a chemical compound with the molecular formula C 11 H 14 FNO and a molecular weight of 195.23 g/mol . Its structure features a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms—substituted with a 2-fluorobenzyl group . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its well-balanced lipophilic-hydrophilic profile and its ability to improve the aqueous solubility of drug candidates . This ring system is present in a wide array of bioactive molecules and approved drugs, functioning as a key element in enzyme inhibitors, receptor modulators, and CNS-active compounds . Its incorporation into lead structures is a common strategy to modulate pharmacokinetic and pharmacodynamic properties, including enhancing brain permeability for central nervous system research . The specific placement of the fluorine atom on the benzyl group can influence the molecule's electronic properties, binding affinity, and metabolic stability, making it a valuable synthon for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]morpholine

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2

InChI Key

QDVVZOGDJMSSLQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Fluorobenzyl)morpholine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Fluorobenzyl)morpholine (CAS 1368800-77-4), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information on the core morpholine scaffold, principles of medicinal chemistry, and data from structurally related analogues to present a predictive and insightful resource for researchers.

Introduction: The Morpholine Moiety as a Cornerstone in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a well-established "privileged structure" in drug discovery.[1][2] Its prevalence in clinically approved drugs and late-stage clinical candidates stems from a unique combination of physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, while the secondary amine is basic, allowing for salt formation to improve solubility and bioavailability.[3] The morpholine ring's chair conformation and its ability to improve the pharmacokinetic profile of a molecule make it a valuable building block for medicinal chemists.[2]

The introduction of a 2-fluorobenzyl substituent to the morpholine core, as in the case of this compound, is a strategic chemical modification. The fluorine atom can modulate the electronic properties of the benzyl ring and introduce favorable interactions with biological targets. Furthermore, fluorination is a common strategy to block metabolic oxidation, potentially enhancing the compound's in vivo stability.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/InformationRationale & Context
Molecular Formula C₁₁H₁₄FNODerived from the chemical structure.
Molecular Weight 195.23 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on the parent morpholine being a liquid and the introduction of a solid benzyl group.
Boiling Point Predicted to be significantly higher than morpholine (128.9 °C).The addition of the benzyl group increases the molecular weight and van der Waals forces.
Melting Point Not available.Would require experimental determination.
Solubility Expected to have moderate solubility in aqueous solutions, likely enhanced at acidic pH due to the basic nitrogen. Soluble in common organic solvents like methanol, ethanol, and dichloromethane.The morpholine moiety enhances water solubility, while the fluorobenzyl group increases lipophilicity.
pKa The pKa of the morpholine nitrogen is expected to be slightly lower than that of the parent morpholine (8.5) due to the electron-withdrawing effect of the benzyl group.This would influence the degree of ionization at physiological pH.
LogP Predicted to be higher than morpholine (-0.86), likely in the range of 1.5-2.5.The 2-fluorobenzyl group significantly increases the lipophilicity of the molecule.

Synthesis and Experimental Protocols: A Plausible Synthetic Route

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of secondary amines. The most direct approach involves the reaction of morpholine with 2-fluorobenzyl halide.

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_workup Work-up & Purification Morpholine Morpholine Reaction N-Alkylation Morpholine->Reaction FluorobenzylHalide 2-Fluorobenzyl Halide (X = Cl, Br) FluorobenzylHalide->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Target This compound Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Purification->Target Reaction->Workup

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Representative):
  • Reaction Setup: To a solution of morpholine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-fluorobenzyl chloride or 2-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate or dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The crude product is concentrated in vacuo and purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality in Experimental Choices:

  • Choice of Base: A non-nucleophilic base is crucial to deprotonate the morpholine nitrogen without competing in the reaction with the electrophilic 2-fluorobenzyl halide.

  • Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Purification: Column chromatography is the standard method for purifying such compounds, effectively separating the desired product from unreacted starting materials and byproducts.

Potential Applications and Biological Activity: An Outlook

The morpholine scaffold is a component of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[2][4] The presence of the morpholine ring can enhance a molecule's ability to cross the blood-brain barrier, making it a valuable feature for CNS drug candidates.[2]

Derivatives of morpholine have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in oncology.[5] For instance, some morpholine-containing compounds have shown potent activity against PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[6]

Hypothesized Biological Relevance of this compound:

G cluster_compound This compound cluster_properties Key Structural Features cluster_potential Potential Biological Targets Compound Core Structure Morpholine Morpholine Scaffold (Pharmacokinetics, Solubility) Compound->Morpholine imparts Fluorobenzyl 2-Fluorobenzyl Group (Target Binding, Metabolic Stability) Compound->Fluorobenzyl features Kinases Kinase Inhibition (e.g., PI3K, mTOR) Morpholine->Kinases enables interaction with GPCRs GPCR Modulation (CNS Targets) Morpholine->GPCRs facilitates CNS penetration for Transporters Transporter Interaction (e.g., NET) Morpholine->Transporters may interact with Fluorobenzyl->Kinases influences binding to Fluorobenzyl->GPCRs modulates affinity for Fluorobenzyl->Transporters may confer selectivity for

Caption: Potential biological roles of this compound.

The 2-fluorobenzyl moiety in this compound could play a crucial role in its biological activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially increasing the compound's potency and selectivity for its target. Furthermore, the position of the fluorine on the benzyl ring can influence the molecule's conformation and its interaction with specific amino acid residues.

Given that related benzyl-morpholine derivatives have been investigated as norepinephrine transporter (NET) inhibitors, it is plausible that this compound could also exhibit activity at monoamine transporters.[7][8]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for the parent compound, morpholine, should be considered as a baseline.

General Safety Precautions (based on Morpholine):

  • Hazards: Morpholine is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.[1][9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] Avoid contact with skin and eyes. Do not breathe vapor or mist.

  • First Aid:

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[9]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structure combines the favorable pharmacokinetic properties of the morpholine scaffold with the potential for enhanced biological activity and metabolic stability conferred by the 2-fluorobenzyl group. While further experimental investigation is required to fully elucidate its physicochemical properties and biological profile, this guide provides a solid, scientifically-grounded framework for researchers interested in exploring its potential in drug discovery and development.

References

  • Navy Brand Manufacturing. (2014, March 10). SAFETY DATA SHEET. Retrieved February 6, 2026, from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved February 6, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved February 6, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved February 6, 2026, from [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine. Retrieved February 6, 2026, from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). SAFETY DATA SHEET - Morpholine. Retrieved February 6, 2026, from [Link]

  • American Chemical Society. (2026, January 30). Diverse Functionalization of 2‑Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. Retrieved February 6, 2026, from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Mini-Reviews in Organic Chemistry. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved February 6, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved February 6, 2026, from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 131). Retrieved February 6, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 6, 2026, from [Link]

Sources

The Strategic Prominence of 2-Substituted Morpholines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-substituted morpholine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the synthetic strategies, stereochemical considerations, and diverse therapeutic applications of these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. The morpholine ring, with its unique physicochemical properties, serves as a privileged scaffold, and substitution at the 2-position offers a powerful vector for modulating biological activity and optimizing drug-like properties.[1][2]

The Morpholine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of approved and experimental drugs.[2] Its prevalence can be attributed to a favorable combination of physicochemical properties that are highly desirable in drug candidates.[1][2][3]

Physicochemical Advantages

The presence of the oxygen atom and the weakly basic nitrogen atom imparts a unique polarity and pKa profile to the morpholine ring.[1][3] This often leads to improved aqueous solubility and a well-balanced lipophilic-hydrophilic character, which are critical for favorable pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] The morpholine moiety can also enhance a compound's permeability across the blood-brain barrier (BBB), making it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[1][3][4]

Role in Drug-Receptor Interactions

The morpholine ring is not merely a passive carrier of pharmacophoric groups; it actively participates in drug-receptor interactions. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions within the binding pocket of a target protein.[1][3] Furthermore, the flexible chair-like conformation of the morpholine ring allows it to act as a scaffold, orienting substituents in the optimal three-dimensional arrangement for high-affinity binding.[1]

The Significance of 2-Substitution: A Gateway to Diverse Bioactivity

Introducing a substituent at the 2-position of the morpholine ring provides a strategic handle for fine-tuning the pharmacological properties of a molecule. This substitution pattern is a hallmark of numerous successful drug candidates across various therapeutic areas.

Modulation of Potency and Selectivity

The nature of the 2-substituent can profoundly influence a compound's potency and selectivity for its biological target. By varying the size, shape, and electronic properties of this substituent, medicinal chemists can optimize interactions with the target protein, leading to enhanced therapeutic efficacy and reduced off-target effects.

Impact on Pharmacokinetic Profile

The 2-substituent can also be tailored to improve the ADME properties of a drug candidate. For instance, the introduction of polar groups can enhance solubility, while the modification of metabolic soft spots can increase metabolic stability and prolong the drug's half-life.

Synthetic Strategies for 2-Substituted Morpholines

The synthesis of 2-substituted morpholines can be approached through various routes, with the choice of method often dictated by the desired stereochemistry and the nature of the substituent.

General Synthetic Approaches

Common strategies for constructing the 2-substituted morpholine ring include:

  • Cyclization of Amino Alcohols: This is a widely used method that involves the reaction of a suitably substituted 2-aminoethanol derivative with a dielectrophile.

  • Ring-Opening of Aziridines or Epoxides: Nucleophilic attack on activated aziridines or epoxides can lead to the formation of the morpholine ring.

  • Palladium-Catalyzed Carboamination: This modern approach allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[5]

Stereoselective Synthesis: The Importance of Chirality

Many biologically active 2-substituted morpholines are chiral, with their therapeutic activity often residing in a single enantiomer. Therefore, stereoselective synthesis is of paramount importance. Asymmetric hydrogenation of dehydromorpholines using a rhodium catalyst with a large bite angle ligand is a highly efficient method for obtaining a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities.[6][7]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a representative example of the stereoselective synthesis of a 2-substituted morpholine derivative.

Materials:

  • 2-Phenyl-4-(tert-butoxycarbonyl)-3,4-dihydro-2H-1,4-oxazine

  • [Rh(COD)2]BF4

  • (R)-DTBM-SEGPHOS

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • In a glovebox, a 10 mL autoclave is charged with [Rh(COD)2]BF4 (2.0 mg, 0.005 mmol, 1 mol%) and (R)-DTBM-SEGPHOS (6.0 mg, 0.0055 mmol, 1.1 mol%).

  • Degassed methanol (2.0 mL) is added, and the mixture is stirred for 10 minutes to form the catalyst solution.

  • 2-Phenyl-4-(tert-butoxycarbonyl)-3,4-dihydro-2H-1,4-oxazine (130.5 mg, 0.5 mmol) is added to the catalyst solution.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The autoclave is purged with hydrogen gas three times.

  • The pressure is set to 50 atm of hydrogen, and the reaction mixture is stirred at room temperature for 12 hours.

  • After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired (R)-2-phenyl-4-(tert-butoxycarbonyl)morpholine.

Self-Validation:

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

  • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications of 2-Substituted Morpholine Derivatives

The versatility of the 2-substituted morpholine scaffold is evident in its application across a wide range of therapeutic areas.

Central Nervous System Disorders

The ability of the morpholine ring to facilitate BBB penetration has made it a valuable component of CNS-active drugs.[1][3][4]

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[8][9][10][11] Its structure features a 2-substituted morpholine ring, which is crucial for its pharmacological activity.

  • Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[8][11] This enhancement of noradrenergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[8]

Reboxetine_MOA Reboxetine Reboxetine (2-substituted morpholine) NET Norepinephrine Transporter (NET) Reboxetine->NET Binds to and inhibits NET Reuptake Reuptake Presynaptic_Neuron Presynaptic Norepinephrine Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of NE Postsynaptic_Neuron Postsynaptic Neuron NE Norepinephrine Synaptic_Cleft->Presynaptic_Neuron Reuptake via NET Synaptic_Cleft->Postsynaptic_Neuron NE binds to postsynaptic receptors Binding Blocks

Oncology

The morpholine scaffold is also a key feature in several anticancer agents, particularly kinase inhibitors.[12]

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[13][14][15] The morpholine-containing side chain in gefitinib plays a crucial role in its binding to the EGFR kinase domain.

  • Mechanism of Action: Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival.[13][14][16][17]

Gefitinib_MOA Gefitinib Gefitinib (contains morpholine moiety) EGFR EGFR Tyrosine Kinase Domain Gefitinib->EGFR Competitive Inhibition Cell_Proliferation Tumor Cell Proliferation & Survival ATP ATP ATP->EGFR Binds Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK)

Quantitative Data: Anticancer Activity of 2-Substituted Morpholine Derivatives

The following table summarizes the in vitro cytotoxic activity of some recently developed morpholine-substituted quinazoline and tetrahydroquinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[18]
MCF-7 (Breast)6.44 ± 0.29[18]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[18]
AK-10 A549 (Lung)8.55 ± 0.67[18]
MCF-7 (Breast)3.15 ± 0.23[18]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[18]
10e A549 (Lung)0.033 ± 0.003[19]
10h MCF-7 (Breast)0.087 ± 0.007[19]

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The 2-substituted morpholine scaffold can be subjected to bioisosteric modifications to further optimize its drug-like properties.

Ring Bioisosteres

The morpholine ring itself can be replaced with other heterocyclic systems to modulate properties such as pKa, lipophilicity, and metabolic stability. For example, replacing the morpholine ring with a thiomorpholine or a piperazine can lead to significant changes in the overall properties of the molecule.

Substituent Bioisosteres

The 2-substituent can be replaced with a wide variety of bioisosteres to fine-tune its interactions with the target and improve its pharmacokinetic profile. For instance, a methyl group could be replaced with a chlorine atom or a trifluoromethyl group to alter its electronic properties and metabolic stability.[20]

Future Perspectives and Conclusion

The 2-substituted morpholine scaffold continues to be a highly valuable and versatile platform in drug discovery.[12] Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of new therapeutic agents.[2] Future research in this area will likely focus on the development of novel stereoselective synthetic methods, the exploration of new therapeutic applications, and the application of computational methods to guide the design of next-generation 2-substituted morpholine derivatives with enhanced potency, selectivity, and drug-like properties. The ability of the morpholine moiety to improve pharmacokinetic properties and to act as a key interacting element with biological targets ensures its continued prominence in medicinal chemistry.[21]

References

  • Jain, A., & Sahu, S. K. (2024).
  • Gefitinib: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.
  • Wolfe, J. P., & Nakhla, J. S. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3342–3345.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... ResearchGate. Available from: [Link]

  • König, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6182–6191.
  • Szabadi, E. (2000). Mechanisms of action of reboxetine. Journal of Psychopharmacology, 14(2 Suppl 1), S13-S18.
  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (1998). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–392.
  • Khamitova, A. S., Sysoev, I. V., & Oganesyan, E. T. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines.
  • Graphviz tutorial. (2021, January 13). YouTube. Available from: [Link]

  • Gefitinib. Wikipedia. Available from: [Link]

  • Montgomery, S. A. (1999). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Journal of drug development and clinical practice, 9(1), 27-38.
  • Kumar, R., Khan, I., Sharma, P., Gopal, K., Jha, N. K., & Chaube, U. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(4), 759.
  • Reboxetine. Wikipedia. Available from: [Link]

  • Drawing graphs with dot. Graphviz. Available from: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available from: [Link]

  • Kumar, R., Khan, I., Sharma, P., Gopal, K., Jha, N. K., & Chaube, U. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Mok, T. S. (2003). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Expert review of anticancer therapy, 3(5), 585-594.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.
  • Creating a Graph of Chemical Reactions. (2024, July 12). Neo4j. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Al-Ghorbani, M., Kumar, P., & Kumar, M. (2023). Pharmacological profile of morpholine and its derivatives Several...
  • What is the mechanism of Reboxetine Mesilate? (2024, July 17). Patsnap Synapse. Available from: [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Available from: [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14499.
  • Kumar, A., Sharma, S., Nimesh, S., & Kumar, R. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(9), 1109–1119.
  • Payne, J. E., Gentry, Z. L., Kloepper, K. D., Agarwal, A., Abdel-Latif, A. A., & Casselman, V. G. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules (Basel, Switzerland), 25(17), 3959.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Wiley Online Library.

Sources

Pharmacophore Modeling of Fluorobenzyl Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization for KCNQ2/3 Channel Modulation

Executive Summary

This technical guide details the pharmacophore modeling and structural optimization of fluorobenzyl morpholine analogs , a privileged scaffold in the development of KCNQ2/3 (Kv7.2/7.3) potassium channel openers .[1] While originally derived from the retigabine (ezogabine) class of anticonvulsants, this specific chemotype has evolved to address metabolic instability and selectivity issues.

The guide focuses on the "Zone Model" of pharmacophore generation, dissecting the molecule into three critical interaction domains: the lipophilic/electronic Zone 1 (Fluorobenzyl), the hydrogen-bonding Zone 2 (Linker), and the solubilizing/polar Zone 3 (Morpholine). It serves as a blueprint for medicinal chemists and computational biologists aiming to refine binding affinity and selectivity profiles against off-targets like Sigma-1 receptors.

Molecular Architecture: The Zone Model

To generate a robust pharmacophore, the fluorobenzyl morpholine scaffold must be analyzed not as a single entity but as a tripartite system. This "Zone Model" approach allows for independent optimization of electronic and steric properties.

Zone Decomposition
  • Zone 1: The Fluorobenzyl Tail (Lipophilic/Electronic Anchor)

    • Function: Engages the deep hydrophobic pocket of the KCNQ channel pore domain (S5-S6 segments).

    • Fluorine Role: The fluorine atom is not merely a metabolic blocker; it modulates the quadrupole moment of the aromatic ring, enhancing

      
       stacking interactions with tryptophan residues (e.g., Trp236 in KCNQ2) while increasing lipophilicity (
      
      
      
      logP
      
      
      +0.14) without significant steric penalty.
  • Zone 2: The Linker (H-Bond Donor/Acceptor)

    • Function: Acts as the "hinge" positioning the two terminal zones. Usually a carbamate, amide, or secondary amine.

    • Critical Feature: Must present a hydrogen bond donor (NH) to interact with the backbone carbonyls of the channel activation gate.

  • Zone 3: The Morpholine Head (Solubility & H-Bonding)

    • Function: Replaces the metabolically labile ester or primary amine found in first-generation openers.

    • Pharmacophore Feature: The morpholine oxygen serves as a weak H-bond acceptor, while the protonated nitrogen (at physiological pH) can engage in cation-

      
       interactions or salt bridges, depending on the specific binding mode (pore vs. voltage-sensing domain).
      
Structural Logic Diagram

The following diagram illustrates the logical flow of pharmacophore feature extraction from the chemical structure.

PharmacophoreZones Scaffold Fluorobenzyl Morpholine Scaffold Zone1 Zone 1: Fluorobenzyl (Lipophilic/Electronic) Scaffold->Zone1 Zone2 Zone 2: Linker (H-Bond Donor) Scaffold->Zone2 Zone3 Zone 3: Morpholine (Polar/Solubility) Scaffold->Zone3 Feature1 Aromatic Ring (F-substitution effects) Zone1->Feature1 π-stacking w/ Trp236 Feature2 H-Bond Donor (NH Group) Zone2->Feature2 H-bond w/ Gly backbone Feature3 H-Bond Acceptor (Ether Oxygen) Zone3->Feature3 Solvent Interaction Feature4 Ionizable Center (Morpholine N) Zone3->Feature4 Cation-π Potential

Caption: Hierarchical decomposition of the fluorobenzyl morpholine scaffold into pharmacophoric features based on the KCNQ2/3 Zone Model.

Pharmacophore Generation Protocol

This protocol synthesizes ligand-based and structure-based approaches to create a high-confidence model.

Dataset Preparation

Objective: Curate a high-quality training set to avoid "garbage in, garbage out."

  • Activity Thresholds:

    • Actives:

      
       (e.g., SF0034 analogs).
      
    • Inactives:

      
      .
      
  • Conformational Analysis:

    • Generate conformers using a systematic search (e.g., OMEGA or ConfGen).

    • Critical Step: Filter conformers based on the "bioactive bend." Linear conformations often fail to fit the KCNQ pore pocket. Enforce a dihedral angle constraint on the Zone 2 linker to mimic the bound state of retigabine.

Alignment & Feature Extraction

Methodology: Flexible alignment of the training set molecules onto the most potent template (e.g., a specific N-(4-fluorobenzyl) derivative).

Feature TypeChemical MoietyGeometric Constraint (Radius)
Hydrophobic (Hyd) Fluorobenzyl Ring1.8 Å
Ring Aromatic (RA) Fluorobenzyl Ring (Centroid)1.2 Å
H-Bond Donor (HBD) Linker NH1.0 Å
H-Bond Acceptor (HBA) Morpholine Oxygen1.2 Å
Pos. Ionizable (PI) Morpholine Nitrogen1.5 Å
Experimental Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational workflow for generating and validating the model.

Workflow Step1 1. Dataset Curation (Actives vs. Decoys) Step2 2. Conformational Expansion (Systematic Search) Step1->Step2 3D Prep Step3 3. Molecular Alignment (Template: SF0034 Analog) Step2->Step3 Superposition Step4 4. Feature Extraction (3D Pharmacophore Generation) Step3->Step4 Common Features Step5 5. Model Validation (GH Score, ROC Analysis) Step4->Step5 Test Set Step5->Step4 Refine Constraints Step6 6. Virtual Screening (ZINC/ChEMBL Databases) Step5->Step6 Validated Model

Caption: End-to-end computational workflow for generating a validated pharmacophore model for fluorobenzyl morpholine analogs.

Mechanistic Insights & Optimization

The "Fluorine Scan" Effect

Substituting hydrogen with fluorine on the benzyl ring drastically alters the electrostatic potential surface (ESP).

  • Para-F (4-F): Increases metabolic stability by blocking CYP450 oxidation at the para-position. It creates a focused negative electrostatic patch at the distal end of the molecule, often improving potency by interacting with backbone amides in the receptor's deep pocket.

  • Ortho-F (2-F): Induces a conformational bias due to steric repulsion with the linker, often locking the molecule into a specific rotamer that may or may not favor binding. Caution: 2-F substitution can sometimes reduce affinity if the induced conformation clashes with the narrow hydrophobic channel of KCNQ2.

Morpholine as a Bioisostere

The morpholine ring is preferred over a simple diethylamine or piperidine for two reasons:

  • Reduced Lipophilicity: The ether oxygen lowers LogP (compared to piperidine), improving the drug-like properties (solubility and CNS penetration) without sacrificing the spatial volume required to fill the outer binding pocket.

  • Selectivity Filter: The specific H-bond acceptor vector of the morpholine oxygen helps discriminate against Sigma-1 receptors , which often prefer more hydrophobic, basic amines without competing H-bond acceptors in that specific spatial region.

Validation Metrics

A trustworthy pharmacophore model must be statistically validated. Do not rely solely on RMSD.

  • Goodness of Hit (GH) Score: A score > 0.7 indicates a robust model.

    
    
    Where 
    
    
    
    = active hits,
    
    
    = total actives,
    
    
    = total hits,
    
    
    = total molecules.
  • Enrichment Factor (EF): Calculate EF at 1% and 5% of the database screen to verify early enrichment of actives.

References

  • Kumar, M., et al. (2016). "Synthesis and evaluation of potent KCNQ2/3-specific channel activators." Molecular Pharmacology, 89(6), 667-677. Link

  • Kalappa, B. I., et al. (2015). "A novel KCNQ2/3 activator, SF0034, displays potent anticonvulsant activity." Journal of Pharmacology and Experimental Therapeutics. Link

  • Li, Q., et al. (2020). "Molecular basis for ligand activation of the human KCNQ2 channel." Cell Research, 31, 52–61. Link

  • Gund, T. M., et al. (2020).[2] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. Link

  • Mestres, J., et al. (2012). "Ligand-based approach to the specific identification of Sigma-1 receptor ligands." Journal of Medicinal Chemistry, 55(19), 8211–8224. Link

Sources

2-(2-Fluorobenzyl)morpholine suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, validation, and synthesis of 2-(2-Fluorobenzyl)morpholine , a specialized heterocyclic building block.

CAS Registry Number: 1368800-77-4 (Racemic) / Specific enantiomers may vary. Chemical Class: Substituted Morpholine / Fluorinated Heterocycle Primary Application: Medicinal Chemistry (NK1 Antagonists, NRI Scaffolds, Kinase Inhibitors)

Part 1: Executive Summary & Commercial Landscape

This compound is a high-value pharmacophore, structurally related to norepinephrine reuptake inhibitors (e.g., Reboxetine) and substituted morpholine appetite suppressants. Unlike commodity reagents, this compound is classified as a Tier 3 Specialty Building Block , meaning it is typically produced in small batches by specialized Contract Research Organizations (CROs) rather than held in bulk inventory by generalist suppliers.

Commercial Availability Status[1]
  • Commodity Status: Non-Commodity / Made-to-Order (MTO).

  • Typical Lead Time: 2–6 weeks (for >10g quantities).

  • Market Price Range: High variance; typically $500–$1,500 per 5g depending on stereochemical purity.

  • Primary Sourcing Risk: Stereochemical Ambiguity . Vendors often list the racemic CAS for enantiopure batches or vice versa.

Procurement Decision Matrix (DOT Diagram)

The following decision tree outlines the logical flow for sourcing this compound, prioritizing stereochemical verification.

ProcurementLogic Start Requirement: this compound CheckStereo Critical: Is Stereochemistry Defined? (R) vs (S) vs Racemic Start->CheckStereo SearchCAS Search CAS 1368800-77-4 (Verify Enantiomer Specific CAS) CheckStereo->SearchCAS VendorCheck Vendor Inventory Check (Enamine, Combi-Blocks, ChemSpace) SearchCAS->VendorCheck StockAvailable In Stock? VendorCheck->StockAvailable CustomSynth Initiate Custom Synthesis (See Protocol A) StockAvailable->CustomSynth No (or >4 weeks lead) Purchase Purchase Small Sample (100mg) StockAvailable->Purchase Yes QC_Validation Mandatory QC: 1. 19F-NMR (Purity) 2. Chiral HPLC (ee%) QC_Validation->CustomSynth Fails QC Purchase->QC_Validation

Figure 1: Strategic sourcing workflow emphasizing stereochemical validation and QC checkpoints.

Part 2: Technical Specifications & Quality Assurance

When sourcing this compound, "purity" on a Certificate of Analysis (CoA) is insufficient. The presence of the fluorine atom and the chiral center at C2 requires specific analytical validation.

Identity Validation
  • 1H NMR (Proton): Diagnostic signals include the morpholine ring protons (3.0–4.0 ppm) and the benzylic methylene doublet. The 2-fluorophenyl group will show characteristic splitting patterns in the aromatic region (6.9–7.3 ppm) due to H-F coupling.

  • 19F NMR (Fluorine): This is the most robust purity check.

    • Expectation: A single sharp peak around -118 ppm (relative to CFCl3).

    • Impurity Flag: Multiple peaks in the -110 to -130 ppm range indicate regioisomers (e.g., 4-fluorobenzyl impurities) or incomplete fluorination side products.

Stereochemical Purity (Critical)

The C2 position is chiral. Biological activity often resides in a single enantiomer (typically S for Reboxetine-like analogs).

  • Protocol: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) is standard for free amine morpholines.

Quantitative Data: Typical Impurity Profile
Impurity TypeOriginDetection MethodLimit (Drug Dev)
Regioisomer 4-Fluorobenzyl isomer (from impure starting material)19F NMR< 0.1%
Defluoro analog 2-Benzylmorpholine (incomplete reaction)LC-MS (M-18)< 0.5%
Enantiomer Distomer (R vs S)Chiral HPLC< 1.0% (ee > 98%)
Boron Residues Borane reduction byproductsICP-MS< 10 ppm

Part 3: Synthetic Contingency (Protocol A)

If commercial supply is unavailable or fails QC, the compound can be synthesized in-house. The following protocol is adapted from patent literature regarding 2-substituted morpholines (e.g., US7294623B2), optimized for the 2-fluorobenzyl analog.

Synthetic Pathway (DOT Diagram)

SynthesisRoute SM1 2-Fluorobenzyl bromide Step1 Step 1: Alkylation (K2CO3, Acetone, Reflux) SM1->Step1 SM2 N-Benzyl ethanolamine SM2->Step1 Inter1 Intermediate A (Acyclic Amino Ether) Step1->Inter1 Step2 Step 2: Cyclization (H2SO4 or TsOH, Heat) Inter1->Step2 Inter2 N-Benzyl-2-(2-fluorobenzyl) morpholine Step2->Inter2 Step3 Step 3: Deprotection (ACE-Cl or H2/Pd-C) Inter2->Step3 Product Target: This compound Step3->Product

Figure 2: Synthetic route via cyclization of amino-alcohol precursors.

Detailed Methodology

Step 1: Precursor Assembly (Alkylation)

  • Reactants: Combine N-benzylethanolamine (1.0 eq) with 2-fluorobenzyl bromide (1.1 eq) in acetone.

  • Base: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq).

  • Conditions: Reflux for 12–16 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Filter salts, concentrate filtrate.

Step 2: Morpholine Ring Closure Note: Direct cyclization can be difficult. An alternative high-yield route involves reacting the amino alcohol with chloroacetyl chloride to form the morpholin-3-one, followed by reduction.

  • Preferred Route (Morpholinone):

    • Acylate the secondary amine from Step 1 with chloroacetyl chloride.

    • Treat with NaH or KOtBu in THF to effect ring closure, yielding 4-benzyl-2-(2-fluorobenzyl)morpholin-3-one .

    • Reduction: Reduce the lactam using Borane-THF complex (BH3·THF) at reflux for 4 hours.

    • Quench: Carefully quench with MeOH/HCl to break the boron-amine complex.

Step 3: N-Dealkylation (If N-Benzyl protected)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl). Note: Hydrogenolysis (H2/Pd) is often difficult with benzyl amines containing ortho-fluoro groups due to steric hindrance or potential defluorination risks.

  • Procedure: Reflux intermediate with ACE-Cl in dichloroethane (DCE), followed by methanolysis of the carbamate intermediate.

Part 4: Handling & Safety

  • Hazard Class: Irritant (Skin/Eye). Morpholines are generally basic and can cause severe eye irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

  • ChemSRC. (2024). This compound - CAS 1368800-77-4 Details and Physicochemical Properties. Retrieved from [Link]

  • Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives and their use as NK1 antagonists. (Describes the synthesis of 2-substituted benzyl morpholines via the lactam reduction route).
  • Brown, G. R., et al. (1990).[1] Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.[1] (Establishes the biological relevance and resolution methods for this scaffold). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted morpholines. (General safety data for morpholine class). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 2-(2-Fluorobenzyl)morpholine from Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, 2-substituted morpholines, including analogs of compounds like Phenmetrazine, are of significant interest for their potential applications in neuroscience and metabolic disease research.[2][3] This guide provides two detailed, field-proven protocols for the synthesis of 2-(2-Fluorobenzyl)morpholine, a key analog, starting from a common precursor: a substituted amino alcohol. We will contrast a classical multi-step approach with a modern, highly efficient one-pot annulation method, explaining the chemical rationale behind each strategy to empower researchers to make informed decisions for their specific applications.

Strategic Overview: The Amino Alcohol Annulation Approach

The most convergent and flexible strategy for synthesizing this compound is to begin with an amino alcohol that already contains the desired 2-fluorobenzyl substituent. This precursor, 1-amino-3-(2-fluorophenyl)propan-2-ol , serves as the foundational building block onto which the remaining portion of the morpholine ring is constructed—a process known as annulation.

The synthesis of this key amino alcohol intermediate is readily achievable through established organometallic or reductive methods, such as the addition of a 2-fluorobenzyl Grignard reagent to an amino-epoxide or the reduction of an appropriate amino ketone. The focus of this guide, however, is the subsequent, critical annulation step. We will detail two primary pathways to achieve this transformation.

Retrosynthesis Target This compound Precursor 1-Amino-3-(2-fluorophenyl)propan-2-ol (Amino Alcohol Precursor) Target->Precursor Annulation C2_Unit Two-Carbon Annulating Agent (e.g., Chloroacetyl Chloride or Ethylene Sulfate) Target->C2_Unit Annulation

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Classical Multi-Step Synthesis via Morpholinone Intermediate

This traditional pathway involves three distinct chemical operations: N-acylation, intramolecular cyclization, and amide reduction. While robust and reliable, it requires multiple steps, purification of intermediates, and the use of strong, hazardous reducing agents. It is a foundational method widely referenced in the synthesis of morpholine derivatives.[1]

Causality and Experimental Rationale
  • N-Chloroacetylation: The primary amine of the starting amino alcohol is selectively acylated with chloroacetyl chloride. The hydroxyl group is less nucleophilic under these conditions and does not react significantly. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

  • Intramolecular Cyclization: A strong base is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction (a Williamson Ether Synthesis), attacking the carbon bearing the chlorine atom to close the six-membered ring. This forms a stable morpholin-3-one intermediate.[4]

  • Amide Reduction: The cyclic amide (lactam) is chemically robust and requires a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane complex (BH₃•THF), to be reduced to the corresponding amine, yielding the final morpholine product.

Protocol_1_Workflow Start 1-Amino-3-(2-fluorophenyl) propan-2-ol StepA Step A: N-Chloroacetylation (ClCOCH₂Cl, Et₃N, DCM) Start->StepA IntermediateA N-Chloroacetyl Intermediate StepA->IntermediateA StepB Step B: Cyclization (NaH, THF) IntermediateA->StepB IntermediateB 5-(2-Fluorobenzyl)morpholin-3-one StepB->IntermediateB StepC Step C: Reduction (LiAlH₄, THF) IntermediateB->StepC End This compound StepC->End

Caption: Workflow for the classical synthesis of this compound.

Detailed Step-by-Step Protocol

Step A: Synthesis of 2-chloro-N-(3-(2-fluorophenyl)-2-hydroxypropyl)acetamide

  • Dissolve 1-amino-3-(2-fluorophenyl)propan-2-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-chloroacetyl intermediate, which can be used directly or purified by column chromatography.

Step B: Synthesis of 5-(2-Fluorobenzyl)morpholin-3-one

  • In a separate, oven-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve the crude intermediate from Step A in anhydrous THF and add it dropwise to the NaH suspension.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water, followed by saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting solid or oil by silica gel chromatography to obtain the pure morpholinone.

Step C: Synthesis of this compound

  • Warning: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF in a dry, three-neck flask.

  • Cool the suspension to 0 °C.

  • Add a solution of the morpholinone from Step B in anhydrous THF dropwise.

  • After addition, slowly warm the reaction to room temperature and then heat to reflux for 8-16 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup: cautiously and sequentially add water (X mL), then 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude product. Purify by column chromatography or distillation to obtain this compound.

Protocol 2: Modern One-Pot Annulation with Ethylene Sulfate

Recent advancements in synthetic methodology have provided a more efficient, safer, and "greener" route to morpholines from 1,2-amino alcohols.[5][6] This protocol uses ethylene sulfate as a highly effective two-carbon annulating agent, enabling a one- or two-step synthesis that avoids harsh reagents and multiple intermediate purifications.[1][5][6]

Causality and Experimental Rationale

Ethylene sulfate is a cyclic sulfate that functions as a potent electrophile. The reaction proceeds via a sequential SN2 mechanism:

  • N-Alkylation: The primary amine of the amino alcohol, being the most nucleophilic site, attacks one of the methylene carbons of ethylene sulfate, leading to the opening of the cyclic sulfate ring. This forms a zwitterionic intermediate or, in the presence of a base, a sulfate ester.

  • O-Alkylation (Cyclization): A base (potassium tert-butoxide, tBuOK) deprotonates the hydroxyl group of the amino alcohol. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the second methylene group and displacing the sulfate group to form the morpholine ring. The sulfate anion is an excellent leaving group, driving the reaction to completion. This method is notable for its high degree of selectivity for monoalkylation of the primary amine.[5][6]

Protocol_2_Mechanism cluster_0 One-Pot Reaction Start Amino Alcohol + Ethylene Sulfate Intermediate Sulfate Ester Intermediate (N-Alkylation Product) Start->Intermediate Step 1: N-Alkylation (SN2 Ring Opening) Product This compound Intermediate->Product Step 2: O-Alkylation (Intramolecular SN2 Cyclization, -SO₄²⁻) Base tBuOK (Base) Base->Intermediate Deprotonates -OH

Caption: Key mechanistic steps in the ethylene sulfate-mediated morpholine synthesis.

Detailed Step-by-Step Protocol
  • To a solution of 1-amino-3-(2-fluorophenyl)propan-2-ol (1.0 eq) in a suitable solvent like isopropanol or acetonitrile (approx. 0.2 M), add ethylene sulfate (1.1 eq) at room temperature.

  • Stir the mixture for 30-60 minutes.

  • Add potassium tert-butoxide (tBuOK, 2.5 eq) portion-wise over 20 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring for completion by LC-MS.

  • After cooling to room temperature, quench the reaction with water and concentrate the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the crude product. Purify via silica gel chromatography to afford pure this compound.

Data Summary and Protocol Comparison

ParameterProtocol 1: Classical MethodProtocol 2: Ethylene Sulfate Method
Number of Steps 3 (N-Acylation, Cyclization, Reduction)1 or 2 (One-pot N- & O-alkylation)
Key Reagents Chloroacetyl chloride, NaH, LiAlH₄Ethylene sulfate, tBuOK
Typical Overall Yield 30-50%70-90%[5][6]
Safety Concerns Use of highly flammable and water-reactive NaH and LiAlH₄.Ethylene sulfate is a potential alkylating agent; tBuOK is corrosive. Overall safer.
Atom Economy Poor (involves protection/deprotection logic and use of hydrides)Excellent (Redox-neutral annulation)[5]
Scalability Challenging due to handling of hydrides and multiple steps.Readily scalable, with examples on >50g scale reported.[5][6]
Primary Advantage Well-established, predictable reactivity.High efficiency, operational simplicity, improved safety and environmental profile.

Product Validation and Characterization

To ensure the successful synthesis of this compound, the final product must be rigorously characterized. The following data are expected:

  • ¹H NMR (CDCl₃, 400 MHz): Expect complex multiplets for the morpholine ring protons between δ 2.5-4.0 ppm. The benzylic protons (CH₂) should appear as a doublet of doublets around δ 2.8-3.1 ppm. Aromatic protons will be visible in the δ 7.0-7.4 ppm region, showing characteristic coupling patterns for a 1,2-disubstituted benzene ring.

  • ¹³C NMR (CDCl₃, 101 MHz): Look for aliphatic carbons corresponding to the morpholine ring (~45-75 ppm) and the benzylic carbon (~35-40 ppm). The aromatic carbons will appear between ~115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant (~245 Hz).

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single resonance for the fluorine atom, likely a multiplet, should be observed around δ -110 to -125 ppm.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z = 196.1183 (calculated for C₁₁H₁₅FNO⁺).

By following these protocols and confirming the identity of the product with the analytical data above, researchers can reliably synthesize this compound for further study.

References

  • Di Braccio, M., Grossi, G., Roma, G., Vargiu, L., Mura, M., & Marongiu, F. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters. Available at: [Link]

  • Tu, Y., et al. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.
  • Poos, G. I., et al. (1963). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of medicinal chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Mikhailyuk, P. K. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Available at: [Link]

  • Blagbrough, I. S., et al. (2003). Phenylmorpholines and analogues thereof. Google Patents.
  • Brandt, S. D., et al. (2016). Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. Available at: [Link]

  • Chen, C., et al. (2011). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Introduction of Fluorine into Benzylmorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates can profoundly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.[1][2] The benzylmorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds.[3][4] This guide provides a detailed technical overview of robust and reproducible methods for the introduction of fluorine onto the benzylmorpholine scaffold, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of electrophilic and nucleophilic fluorination strategies, present detailed, field-tested protocols, and discuss critical parameters for reaction success and safety.

Introduction: The Rationale for Fluorinating Benzylmorpholine

The morpholine ring is a common feature in pharmaceuticals due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. When coupled with a benzyl group, the resulting scaffold offers a versatile platform for targeting a wide array of biological receptors and enzymes.[3] The introduction of a fluorine atom, the most electronegative element, can induce significant changes in a molecule's properties:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, particularly at benzylic positions or on the aromatic ring, thereby increasing the drug's half-life.[2]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the morpholine nitrogen, which can be crucial for optimizing cell permeability and target engagement.

  • Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape.

  • Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, enhancing binding affinity.

This guide will focus on two primary strategies for fluorinating the benzylmorpholine core: direct electrophilic fluorination of the electron-rich benzyl ring and nucleophilic fluorination at the benzylic position.

Strategic Overview: Pathways to Fluorination

The choice of fluorination strategy depends on the desired position of the fluorine atom and the electronic nature of the benzylmorpholine substrate. The two main approaches are conceptually distinct and rely on different types of fluorinating agents.[5][6]

G cluster_0 Fluorination Strategies cluster_1 Reagents & Products Start Benzylmorpholine Scaffold A Electrophilic Fluorination (Aromatic C-H) Start->A Target: Benzyl Ring B Nucleophilic Fluorination (Benzylic Position) Start->B Target: Benzylic CH2 A_reagent N-F Reagents (e.g., Selectfluor®) A->A_reagent A_product Fluoro-Aryl Benzylmorpholine A->A_product B_reagent Nucleophilic F⁻ Source (e.g., KF, TBAF) B->B_reagent B_product Benzyl-F Benzylmorpholine B->B_product

Caption: High-level overview of fluorination strategies for benzylmorpholine.

Method 1: Electrophilic Aromatic Fluorination

Principle & Mechanism: This method is ideal for introducing fluorine directly onto the benzyl ring. The morpholine nitrogen acts as an activating group, making the aromatic ring electron-rich and thus susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where an electrophilic fluorine source, denoted as "F+", attacks the pi system of the benzene ring.[7][8] Reagents with N-F bonds, such as Selectfluor®, are commonly used as they are stable, easy to handle, and provide a source of electrophilic fluorine.[5][9] The regioselectivity (ortho- vs. para-substitution) will be dictated by the steric and electronic directing effects of the benzylmorpholine group.

G cluster_0 Electrophilic Fluorination Workflow A 1. Substrate Preparation Dissolve Benzylmorpholine in Acetonitrile B 2. Reagent Addition Add Selectfluor® solution dropwise at 0°C A->B C 3. Reaction Stir and warm to RT Monitor by TLC/LC-MS B->C D 4. Work-up Quench, Extract with Organic Solvent C->D E 5. Purification Column Chromatography D->E F 6. Characterization ¹H, ¹³C, ¹⁹F NMR, MS E->F

Caption: Workflow for electrophilic fluorination of benzylmorpholine.

Protocol 3.1: Selectfluor®-Mediated Aromatic Fluorination

This protocol is adapted from established procedures for the fluorination of electron-rich aromatic systems.[10]

Materials:

  • 4-Benzylmorpholine (1 mmol, 1 eq.)

  • Selectfluor® (1.1 mmol, 1.1 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • 3 Å Molecular Sieves (optional, but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 4-benzylmorpholine (1 mmol) and anhydrous acetonitrile (10 mL). If using, add activated 3 Å molecular sieves. Cool the mixture to 0°C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve Selectfluor® (1.1 mmol) in anhydrous acetonitrile (10 mL).

  • Addition: Add the Selectfluor® solution dropwise to the stirring benzylmorpholine solution over 10-15 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 10 minutes, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to isolate the fluorinated product(s).

  • Characterization: Confirm the structure and purity of the product(s) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The regiochemical outcome (ortho- vs. para-) must be confirmed by 2D NMR techniques (e.g., NOESY, HMBC).

Expected Outcome & Causality: This reaction typically yields a mixture of ortho- and para-fluorinated products, with the para-isomer often predominating due to reduced steric hindrance. The use of anhydrous acetonitrile is crucial as water can compete as a nucleophile.[2][11] Selectfluor® is chosen for its stability and predictable reactivity.[7]

ParameterConditionRationale
Fluorinating Agent Selectfluor®Stable, solid, commercially available electrophilic F+ source.[5]
Solvent Anhydrous AcetonitrilePolar aprotic solvent, solubilizes reagents well. Anhydrous conditions prevent side reactions.[10]
Temperature 0°C to RTInitial cooling controls the exothermic reaction, preventing potential side reactions.[10]
Stoichiometry 1.1 eq. Selectfluor®A slight excess ensures complete consumption of the starting material.
Typical Yield 50-80% (combined isomers)Varies based on substrate and precise conditions.

Method 2: Nucleophilic Benzylic Fluorination

Principle & Mechanism: This strategy targets the benzylic C-H bonds. Direct C-H fluorination is challenging. A more common and reliable approach involves a two-step sequence: functionalization of the benzylic position with a good leaving group (e.g., bromide) followed by nucleophilic substitution with a fluoride source (Sₙ2 reaction).[6][12][13]

  • Step 1: Benzylic Bromination: This is typically achieved via a free-radical mechanism using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.

  • Step 2: Nucleophilic Fluorination: The resulting benzyl bromide is treated with a nucleophilic fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) or tetrabutylammonium fluoride (TBAF).[12]

Protocol 4.1: Two-Step Benzylic Fluorination

Part A: Radical Bromination of 4-Benzylmorpholine

Materials:

  • 4-Benzylmorpholine (1 mmol, 1 eq.)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.)

  • Azobisisobutyronitrile (AIBN) (0.05 mmol, 0.05 eq.)

  • Carbon tetrachloride (CCl₄) or Benzene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-benzylmorpholine (1 mmol), NBS (1.05 mmol), and CCl₄ (15 mL).

  • Add the radical initiator AIBN (0.05 mmol).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo. The crude 4-(α-bromobenzyl)morpholine is often used directly in the next step without further purification.

Part B: Nucleophilic Fluorination

Materials:

  • Crude 4-(α-bromobenzyl)morpholine from Part A (approx. 1 mmol, 1 eq.)

  • Spray-dried Potassium Fluoride (KF) (3 mmol, 3 eq.)

  • Kryptofix 2.2.2 or 18-Crown-6 (0.1 mmol, 0.1 eq.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add spray-dried KF (3 mmol) and the phase-transfer catalyst (0.1 mmol).

  • Addition: Add a solution of the crude 4-(α-bromobenzyl)morpholine in anhydrous acetonitrile (15 mL).

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield 4-(α-fluorobenzyl)morpholine.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Expected Outcome & Causality: The success of the fluorination step hinges on the use of anhydrous conditions and a phase-transfer catalyst.[12] KF is sparingly soluble in organic solvents; the catalyst complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion. Spray-dried KF is used to ensure it is anhydrous. An excess of KF is used to drive the reaction to completion.

ParameterConditionRationale
Fluoride Source Spray-dried KFHigh surface area, anhydrous source of F⁻.[12]
Catalyst Kryptofix 2.2.2Phase-transfer catalyst to enhance fluoride solubility and nucleophilicity.
Solvent Anhydrous AcetonitrilePolar aprotic solvent suitable for Sₙ2 reactions.
Temperature 80-90°CProvides sufficient thermal energy to overcome the activation barrier for C-F bond formation.
Typical Yield 60-85% (over two steps)Dependent on the efficiency of both the bromination and fluorination steps.

Safety and Handling Precautions

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® are strong oxidizers.[14] Avoid contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen Fluoride Risk: Although not used directly, some fluorinating agents can release HF upon decomposition or reaction with water. Have calcium gluconate gel available as a first-aid measure for potential HF exposure.[15]

  • Solvents: Handle all organic solvents in a fume hood. CCl₄ is a known carcinogen and its use should be minimized or replaced with alternatives like benzene or cyclohexane where possible.

  • General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for every chemical before use.

Conclusion

The fluorination of benzylmorpholine scaffolds is an achievable and valuable transformation for medicinal chemistry and drug discovery. Electrophilic fluorination with Selectfluor® provides a direct route to aryl-fluorinated analogues, while a two-step radical bromination/nucleophilic substitution sequence offers reliable access to benzylic fluorides. The choice of methodology should be guided by the specific synthetic goal. Careful attention to reaction conditions, particularly the exclusion of water in nucleophilic fluorination, and adherence to safety protocols are paramount for successful and safe execution.

References

  • Burkart, M. D., et al. (2001). A new, mild, and selective method for the synthesis of 2-deoxy-2-fluoro-glycosides using Selectfluor. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]

  • Lal, G. S., et al. (2005). Electrophilic Fluorination with N-F Reagents. Organic Reactions. Available at: [Link]

  • Sharma, S., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Pieber, B., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. Available at: [Link]

  • Luo, T., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. Available at: [Link]

  • Bruneau, C., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. PubMed Central. Available at: [Link]

  • Sanford, M. S., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., et al. (2024). Benzylic C(sp3)–H fluorination. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Available at: [Link]

  • ResearchGate. (n.d.). Biologically stable [18F]-labeled benzylfluoride derivatives. Available at: [Link]

  • Le, V., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings. Nuclear Medicine and Biology. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

  • Elsevier. (n.d.). Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Available at: [Link]

  • Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA Chemistry. Available at: [Link]

  • Gouverneur, V., et al. (2015). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Available at: [Link]

  • Wang, X., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society. Available at: [Link]

  • Mąkosza, M., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Available at: [Link]

  • Al-Mourabit, A., et al. (2022). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules. Available at: [Link]

  • Török, B., et al. (2019). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. PubMed Central. Available at: [Link]

  • Thieme. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis. Available at: [Link]

  • Beilstein-Institut. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Welch, M. J., et al. (2007). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of 2-(2-Fluorobenzyl)morpholine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. The 2-substituted morpholine motif, in particular, is a key structural feature in a number of biologically active compounds. This document provides a detailed guide for the synthesis of 2-(2-Fluorobenzyl)morpholine hydrochloride, a valuable intermediate for the development of novel therapeutics. The introduction of the 2-fluorobenzyl group offers a strategic modification to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic characteristics.

This guide is designed to provide a comprehensive, self-validating protocol for the preparation and characterization of the title compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: A Rationale for Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction. This widely utilized transformation involves the reaction of a carbonyl compound, in this case, 2-fluorobenzaldehyde, with a secondary amine, morpholine, to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1]

Several reducing agents can be employed for this purpose; however, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this synthesis. It is a mild and selective reducing agent that readily reduces the iminium ion intermediate while being slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[2] This selectivity allows for a convenient one-pot procedure where all reactants can be combined at the outset of the reaction.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic scheme for the preparation of this compound hydrochloride.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the one-pot reductive amination of 2-fluorobenzaldehyde with morpholine using sodium triacetoxyborohydride.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-FluorobenzaldehydeC₇H₅FO124.1110.01.24 g
MorpholineC₄H₉NO87.1212.01.05 g (1.05 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.03.18 g
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-50 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--~50 mL
Deionized WaterH₂O18.02-~50 mL
Brine (Saturated NaCl Solution)NaCl(aq)--~30 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Add morpholine (1.05 mL, 12.0 mmol) to the solution and stir the mixture for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with deionized water (50 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude this compound as an oil.

Purification (Optional but Recommended):

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Part 2: Preparation of this compound Hydrochloride Salt

This protocol describes the conversion of the free base to its hydrochloride salt for improved stability and handling.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compoundC₁₁H₁₄FNO195.23(as obtained)(as obtained)
Diethyl Ether or Dichloromethane(C₂H₅)₂O / CH₂Cl₂74.12 / 84.93-~50 mL
2 M HCl in Diethyl Ether or DioxaneHCl36.46~1.1 equivalentsAs needed

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane (~20-30 mL).

  • While stirring, slowly add a 2 M solution of HCl in diethyl ether or dioxane (approximately 1.1 equivalents relative to the starting amine).

  • A precipitate of the hydrochloride salt should form immediately or upon further stirring.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the this compound hydrochloride salt under vacuum to a constant weight.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The methylene protons of the benzyl group will appear as a singlet or a multiplet, and the aromatic protons will be observed in the downfield region, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring, the benzyl methylene group, and the aromatic carbons.

  • IR Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H stretch of a tertiary amine salt.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base.

  • Melting Point: The hydrochloride salt is expected to be a crystalline solid with a sharp melting point.

Workflow Visualization

Experimental_Workflow Start Start: Reagents & Solvents Reaction One-Pot Reductive Amination (2-Fluorobenzaldehyde + Morpholine + NaBH(OAc)3 in DCM) Start->Reaction Quench Quench with Saturated NaHCO3 Reaction->Quench Extraction Work-up: Extraction with DCM Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration1 Concentration in vacuo Drying->Concentration1 Purification Purification (Flash Chromatography) Concentration1->Purification FreeBase Isolated this compound (Free Base) Purification->FreeBase SaltFormation HCl Salt Formation (Dissolve in Ether, add HCl solution) FreeBase->SaltFormation Filtration Filtration and Washing SaltFormation->Filtration Drying2 Drying under Vacuum Filtration->Drying2 FinalProduct Final Product: This compound HCl Drying2->FinalProduct Analysis Characterization (NMR, IR, MS, MP) FinalProduct->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Fluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Morpholine is corrosive and flammable. Handle with care.

  • Sodium triacetoxyborohydride is a water-reactive substance. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Hydrochloric acid solutions are corrosive. Handle with appropriate care.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Application Notes and Protocols for 2-(2-Fluorobenzyl)morpholine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved therapeutics and complex bioactive molecules.[1] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pKa, make it a "privileged scaffold" for drug design.[2] When substituents are introduced onto the morpholine ring, particularly at the C2 position, a chiral center is created. The stereochemical configuration of this center can have a profound impact on the molecule's interaction with biological targets, often dictating efficacy and safety.[3]

This guide focuses on a specific and highly valuable chiral building block: 2-(2-Fluorobenzyl)morpholine . The introduction of a 2-fluorobenzyl group offers several strategic advantages. The fluorine atom can modulate electronic properties, enhance metabolic stability through the blockade of para-hydroxylation, and engage in specific fluorine-protein interactions, such as orthogonal multipolar C–F···C=O interactions, which can significantly improve binding affinity and selectivity.

These application notes provide a comprehensive overview of the synthesis, properties, and strategic applications of this compound. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to leverage this versatile building block in their synthetic campaigns.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of key properties for this compound and its parent compound, morpholine.

PropertyValue (Morpholine)Value (this compound) (Predicted/Analogous)Source
Molecular FormulaC₄H₉NOC₁₁H₁₄FNO-
Molar Mass87.12 g/mol 195.23 g/mol [4]
AppearanceColorless liquidColorless to pale yellow oil[4]
Boiling Point129 °C> 250 °C (estimated)[4]
Density1.007 g/cm³~1.1 g/cm³ (estimated)[4]
SolubilityMiscible in waterSoluble in most organic solvents (DCM, EtOAc, MeOH). Limited water solubility.[5]
pKa (of conjugate acid)8.36~7.5-8.0 (estimated)[4]

NMR Spectroscopy: The morpholine ring exhibits a characteristic NMR signature. In the ¹H NMR spectrum, the protons on the carbons adjacent to the oxygen (C2 and C6) typically appear downfield (around 3.6-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (C3 and C5), which resonate around 2.7-3.0 ppm.[6] For this compound, the benzyl and methine protons will introduce additional complexity. ¹⁹F NMR spectroscopy is a powerful tool to confirm the presence and electronic environment of the fluorine atom.[7]

Synthesis of Chiral this compound: A Protocol for Asymmetric Hydrogenation

The most efficient and atom-economical method for accessing enantiomerically pure 2-substituted morpholines is through the asymmetric hydrogenation of the corresponding dehydromorpholine precursor.[3][8][9] This approach offers high yields and excellent enantioselectivities.

Workflow for Asymmetric Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A Starting Materials: 2-Fluorobenzaldehyde, Ethanolamine derivative B Condensation & Cyclization A->B C N-Protected Dehydromorpholine B->C F Asymmetric Hydrogenation C->F D [Rh(COD)₂]BF₄ Chiral Bisphosphine Ligand (e.g., (R)-SKP) D->F E H₂ (gas) E->F G Enantioenriched N-Protected This compound F->G H Deprotection Conditions G->H I Final Product: (R)- or (S)-2-(2-Fluorobenzyl)morpholine H->I

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of N-Boc-5,6-dihydro-2-(2-fluorobenzyl)morpholine (Precursor)

Causality: This protocol is adapted from general procedures for the synthesis of dehydromorpholines.[10] The Boc protecting group is chosen for its stability under the reaction conditions and its straightforward removal.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Boc-ethanolamine (1.0 eq), 2-(2-fluorophenyl)acetaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene (0.2 M).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc-5,6-dihydro-2-(2-fluorobenzyl)morpholine.

Part B: Asymmetric Hydrogenation

Causality: The choice of a chiral bisphosphine ligand is critical for achieving high enantioselectivity.[3][8] The rhodium catalyst is highly effective for the hydrogenation of enamides and related substrates.

  • Catalyst Preparation (in a glovebox): In a Schlenk tube, dissolve [Rh(COD)₂]BF₄ (0.005 eq) and a suitable chiral bisphosphine ligand (e.g., (R)-SKP, 0.0055 eq) in anhydrous and degassed dichloromethane (DCM). Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: In a separate autoclave, dissolve the N-Boc-5,6-dihydro-2-(2-fluorobenzyl)morpholine (1.0 eq) in anhydrous and degassed DCM. Add the prepared catalyst solution via cannula.

  • Reaction: Pressurize the autoclave with H₂ gas (typically 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Part C: Deprotection

  • Acidic Cleavage: Dissolve the N-Boc protected morpholine in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of water and basify with aqueous NaOH solution. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine.

Application as a Chiral Building Block in Asymmetric Synthesis

Once obtained in enantiomerically pure form, this compound can be employed as a versatile chiral building block. The secondary amine can be derivatized to introduce the desired functionality, and the stereocenter at C2 will direct the stereochemical outcome of subsequent transformations.

Example Application: Diastereoselective Alkylation

Causality: This protocol is based on the well-established use of chiral auxiliaries in asymmetric alkylation reactions.[11] The bulky 2-(2-fluorobenzyl) group provides effective steric hindrance to control the approach of the electrophile.

Workflow for Diastereoselective Alkylation

G A (R)-2-(2-Fluorobenzyl)morpholine B Acylation with R-COCl A->B C Chiral N-Acylmorpholine B->C D Deprotonation (e.g., LDA) C->D E Enolate Formation D->E G Diastereoselective Alkylation E->G F Electrophile (R'-X) F->G H Alkylated Product G->H I Auxiliary Cleavage H->I J Chiral Carboxylic Acid (or derivative) I->J

Caption: Diastereoselective alkylation using this compound as a chiral auxiliary.

Detailed Experimental Protocol

Part A: N-Acylation

  • To a solution of enantiomerically pure this compound (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Part B: Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-acylmorpholine (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C and stir for several hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis and Purification: Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.

Part C: Auxiliary Cleavage

  • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiAlH₄) to yield the corresponding chiral carboxylic acid or alcohol, respectively. The this compound auxiliary can often be recovered.

Conclusion and Future Perspectives

This compound is a highly promising chiral building block for the synthesis of complex, high-value molecules in drug discovery and development. Its synthesis via asymmetric hydrogenation provides an efficient route to enantiomerically pure material. The strategic placement of the fluorobenzyl group offers both steric control in asymmetric transformations and potentially beneficial pharmacodynamic and pharmacokinetic properties in the final target molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile chiral synthon.

References

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14489-14494. Available at: [Link]

  • Gáspár, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]

  • McLeod, M. C., et al. (2023). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. Available at: [Link]

  • Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Maji, B. (2019). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 9(4), 2139-2163. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • E-Chem. (n.d.). MORPHOLINE. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Available at: [Link]

  • PharmaCompass. (n.d.). 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE. Available at: [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • Welte, H., et al. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Scientific Reports, 10(1), 1-12. Available at: [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-Fluorobenzyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource. It is designed to troubleshoot and optimize the cyclization step in the synthesis of 2-(2-Fluorobenzyl)morpholine , a critical scaffold in the development of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.[1][2]

Diagnostic: Identify Your Cyclization Route

To provide the correct troubleshooting protocol, we must first identify which synthetic pathway you are utilizing.[2] The synthesis of 2-substituted morpholines generally proceeds via one of two dominant strategies.

Select your current workflow:

  • Route A (The "Classic" Acid-Mediated Dehydration):

    • Precursor: A diol, typically N-(2-hydroxyethyl)-1-(2-fluorophenyl)-3-aminopropan-2-ol (or similar linear diol).[1][2]

    • Reagent: Sulfuric Acid (

      
      ), Oleum, or Methanesulfonic Acid.[1]
      
    • Key Challenge: Black tar formation, low yield, racemization.[2]

    • [Go to Module 1]

  • Route B (The "Modern" Lactam Reduction Sequence):

    • Precursor: An N-acylated intermediate, typically N-(2-chloroacetyl)-1-(2-fluorophenyl)-2-aminoethanol.[1][2]

    • Reagent: Strong base (NaH, KOtBu, NaOH).[1]

    • Key Challenge: Incomplete ring closure, elimination byproducts, hydrolysis.[2]

    • [Go to Module 2]

Visual Logic: Cyclization Pathway Decision Tree

CyclizationPathways Start Target: this compound Decision Identify Precursor Start->Decision RouteA Route A: Diol Precursor (Acid-Mediated) Decision->RouteA N-(2-hydroxyethyl) diol RouteB Route B: Halo-Amide Precursor (Base-Mediated) Decision->RouteB N-chloroacetyl alcohol ActionA Mechanism: Dehydration Risk: Racemization/Charring RouteA->ActionA ActionB Mechanism: Intramolecular SN2 Risk: Elimination/Hydrolysis RouteB->ActionB

Caption: Decision tree for selecting the appropriate optimization module based on the synthetic precursor.

Module 1: Troubleshooting Acid-Mediated Cyclization (Route A)

Context: This method relies on the acid-catalyzed dehydration of a diol to form the ether linkage.[2] While atom-economical, the harsh conditions often degrade the electron-rich aromatic ring or cause racemization at the chiral center (C2).[1][2]

Q1: My reaction mixture turns black/tarry, and the yield is <40%. What is happening?

Root Cause: Oxidative degradation and polymerization.[2] The ortho-fluorine atom on the benzyl ring makes the system sensitive to electrophilic aromatic substitution or oxidation by hot sulfuric acid.[2] Solution:

  • Temperature Step-Down: Do not heat directly to 160°C.

    • Protocol: Add the diol to

      
       (70% or conc.)[1] at 0°C .[2] Allow to warm to room temperature (RT) over 2 hours. Only then heat to 100–110°C.
      
  • Concentration Control: High concentrations favor intermolecular polymerization over intramolecular cyclization.[2]

    • Adjustment: Dilute the reaction.[2] Ensure the concentration of the diol is <0.2 M .

  • Alternative Acid: Switch to Methanesulfonic Acid (MsOH) or Triflic Acid .[1] These are non-oxidizing acids and are far gentler on the fluorobenzyl moiety than sulfuric acid.

Q2: I am observing racemization of my chiral center.

Root Cause: The mechanism involves a carbocation-like transition state.[2] If the hydroxyl group at the chiral center is protonated and leaves before ring closure, the stereocenter scrambles (SN1 pathway). Solution:

  • Switch to Mitsunobu Conditions: This avoids carbocations entirely and proceeds via an SN2 mechanism with inversion of configuration (or retention, depending on the specific setup).

    • Reagents: Triphenylphosphine (

      
      ) + DIAD/DEAD.[1][3]
      
    • Solvent: THF or Toluene (anhydrous).[1]

    • Note: This is often the "Gold Standard" for preserving chirality in morpholine synthesis from diols [1].

Module 2: Troubleshooting Base-Mediated Cyclization (Route B)

Context: This route typically involves cyclizing an N-(2-chloroacetyl) amino alcohol to form a morpholin-3-one (lactam), which is subsequently reduced.[1][2] This is the preferred industrial route for yield and purity [2].[2]

Q3: The cyclization to the morpholinone is stalled at 60% conversion.

Root Cause: Equilibrium issues or weak base usage. Solution:

  • Base Selection: Common bases like

    
     or NaOH in biphasic systems can be too slow.[2]
    
  • Recommended Protocol: Use Sodium Hydride (NaH) (1.2 equiv) in dry THF or DMF at 0°C → RT.[1] The irreversible deprotonation of the alcohol drives the intramolecular SN2 attack on the alkyl chloride.

  • Phase Transfer Catalysis (PTC): If you must use aqueous NaOH/DCM, add 5 mol% TBAB (Tetrabutylammonium bromide) .[1] This transports the hydroxide into the organic phase, accelerating the rate significantly.

Q4: I see a major byproduct (Elimination).

Root Cause: The base is acting as a base rather than a nucleophile, causing E2 elimination of the chloride to form a vinyl species. Solution:

  • Temperature Control: Perform the cyclization at 0°C . High temperatures favor elimination.[2]

  • Solvent Effect: Avoid polar protic solvents (like ethanol) which solvate the anion and increase basicity.[1] Use THF or Toluene .[2]

  • Leaving Group: If the chloride is too slow (requiring heat), switch the leaving group to a Tosylate (OTs) or Mesylate (OMs) .[1] These are better leaving groups and allow cyclization at lower temperatures.[2]

Q5: How do I reduce the morpholinone without defluorinating the ring?

Root Cause: Reduction of the amide (lactam) to the amine usually requires Borane (


) or Lithium Aluminum Hydride (

).[1] The C-F bond is generally stable, but aggressive conditions can cause issues. Solution:
  • Reagent: Use Borane-THF complex (

    
    )  or Borane-DMS .[1][2]
    
  • Workup (Critical): Borane reduction forms a stable amine-borane complex.[1][2] You must quench with MeOH and then heat with aqueous HCl (or methanolic HCl) to break this complex and release the free amine.[1] Failure to do this "acid hydrolysis" step is the #1 cause of "low yield" in this specific reduction [3].

Comparative Data: Reagent Efficacy

The following table summarizes yield improvements observed when switching reagents for the cyclization step of 2-substituted morpholines.

MethodReagent SystemTypical YieldPrimary Side ReactionRecommendation
Acid Dehydration

(140°C)
35–50%Polymerization (Black Tar)Avoid for Fluorobenzyl derivatives.[1][2]
Acid Dehydration MsOH (110°C)60–75%Some eliminationGood alternative for scale-up.[1][2]
Mitsunobu

/ DIAD
80–92%Hydrazine byproduct removalBest for Chiral Purity.
Base Cyclization NaOH / TBAB (PTC)70–85%Hydrolysis of chlorideExcellent for cost-efficiency.[1][2]
Base Cyclization NaH / THF85–95% Elimination (if hot)Best for High Yield.

Validated Protocol: The "NaH/Lactam" Route (Recommended)[1]

This protocol is optimized for This compound synthesis to maximize yield and minimize defluorination.[1][2]

Step 1: Cyclization (Lactam Formation) [1]

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Dissolve: 1.0 eq of N-(2-chloroacetyl)-1-(2-fluorophenyl)-2-aminoethanol in anhydrous THF (0.1 M).

  • Cool: Cool to 0°C using an ice bath.

  • Add Base: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise over 30 minutes. Caution:

    
     gas evolution.
    
  • React: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LCMS.[2]

  • Quench: Carefully add saturated

    
     solution.[2]
    
  • Isolate: Extract with EtOAc, wash with brine, dry over

    
    .
    
    • Target Yield: >90% of the morpholin-3-one.[1][2]

Step 2: Reduction

  • Dissolve: Dissolve the lactam in anhydrous THF.

  • Add Reductant: Add

    
      (1M, 2.5 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux (66°C) for 4 hours.

  • Complex Break (Crucial): Cool to 0°C. Add MeOH cautiously. Then add 6M HCl (excess) and reflux for 1 hour.

  • Neutralize: Cool, basify with NaOH to pH 12, and extract with DCM.

    • Target Yield: >85% of this compound.[1][2]

Visual Mechanism: Base-Mediated Cyclization[1][2]

ReactionMechanism Substrate N-(Chloroacetyl) Precursor Deprotonation Deprotonation (NaH removes OH proton) Substrate->Deprotonation Intermediate Alkoxide Intermediate Deprotonation->Intermediate Transition Intramolecular SN2 Attack Intermediate->Transition Fast Product Morpholin-3-one (Lactam) Transition->Product -Cl⁻

Caption: Step-wise mechanism for the base-mediated cyclization of the chlorohydrin amide to the morpholinone ring.[1][2]

References

  • Mitsunobu Cyclization for Morpholines

    • Smith, A. B., et al. "Mitsunobu Cyclization of Amino Alcohols." Journal of Organic Chemistry.
    • Source: [1][2]

  • Patent on 2-Benzylmorpholine Derivatives

    • "Benzyl Morpholine Derivatives."[2][3] US Patent 7,294,623 B2.[2] (Describes the synthesis of fluorobenzyl analogs via the morpholinone route).

    • Source: [1][2]

  • Borane Reduction Workup Protocols

    • Brown, H. C., et al. "Organoboranes for Synthesis."[2] Aldrichimica Acta.[2]

    • Source: [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.

Sources

Technical Guide: Solubility Enhancement of 2-(2-Fluorobenzyl)morpholine

[1][2]

Executive Summary

This compound free base presents a classic formulation challenge: it is a lipophilic secondary amine (estimated LogP ~1.8–2.[1]5) with a pKa typically in the range of 7.5–8.5 . In its free base form, it exhibits poor aqueous solubility and is prone to existing as a viscous oil or low-melting solid, complicating handling and bioavailability.

This guide provides a structured approach to solubilization, prioritizing salt formation as the gold standard for solid-state stability and dissolution, followed by cosolvent/surfactant strategies for liquid phase applications.

Module 1: Physicochemical Profiling & The "Why"

Before attempting solubilization, you must understand the driving forces. The nitrogen atom in the morpholine ring is the handle for solubility enhancement.[2][3]

The pH-Solubility Relationship

As a weak base, the solubility of this compound is pH-dependent.[1]

  • pH > pKa (Basic Environment): The molecule is uncharged (unionized).[4] Solubility is lowest (intrinsic solubility,

    
    ). It behaves like a lipophilic oil.
    
  • pH < pKa (Acidic Environment): The nitrogen protonates (

    
    ).[4] Solubility increases exponentially according to the Henderson-Hasselbalch equation.
    

Key Insight: Merely adding water is futile.[4] You must drop the pH to at least pH 5.5 or lower to achieve significant solubility, or lock this protonation state permanently via salt formation.

Solubility_pH_ProfileHigh_pHpH > 8.5(Free Base Predominates)Low SolubilityMid_pHpH ~ 7.5(Equilibrium)Partial IonizationHigh_pH->Mid_pHAcidificationLow_pHpH < 5.5(Cationic Form)High SolubilityMid_pH->Low_pHFull Protonation

Figure 1: Impact of pH on the ionization state and solubility of morpholine derivatives.[4]

Module 2: Salt Formation (The Gold Standard)

Converting the free base oil into a crystalline salt is the most robust method to enhance solubility and stability.

Recommended Counter-ions

For secondary amines like morpholine, the following acids are historically most successful:

  • Hydrochloric Acid (HCl): First choice. High solubility, but can be hygroscopic.

  • Fumaric Acid: Good for forming stable, non-hygroscopic solids. Often forms 2:1 (Base:Acid) or 1:1 salts.[4]

  • Methanesulfonic Acid (Mesylate): Excellent for very lipophilic bases, but risk of oiling out is higher.

  • Succinic Acid: Milder solubility enhancement, good for taste masking if relevant.

Protocol: Standard Salt Screening

Objective: Identify a crystalline salt form with >10 mg/mL aqueous solubility.[4]

Reagents:

  • This compound (Free Base)[1][5]

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone.

  • Acids (1M solutions in EtOH or THF).[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of Free Base in 500 µL of solvent (EtOAc or IPA recommended).

  • Acid Addition: Add 1.05 equivalents of the selected acid dropwise while stirring at room temperature.

    • Note: For dicarboxylic acids (Fumaric/Succinic), try both 0.5 eq (2:1 salt) and 1.0 eq (1:1 salt).[4]

  • Observation:

    • Immediate Precipitate: Heat to redissolve, then cool slowly to recrystallize.

    • No Precipitate: Cool to 4°C. If still clear, add anti-solvent (Heptane or MTBE).

    • Oiling Out: (Common issue) Re-heat, add more solvent, or scratch the glass to induce nucleation.

  • Harvest: Filter solids, wash with cold anti-solvent, and dry under vacuum.

Salt_Screen_WorkflowStartDissolve Free Base(EtOAc or IPA)Add_AcidAdd Acid (1.05 eq)DropwiseStart->Add_AcidCheckPrecipitate Formed?Add_Acid->CheckRecrystHeat to RedissolveSlow Cool to RTCheck->RecrystYes (Amorphous/Fast)AntisolventAdd Anti-solvent(Heptane/MTBE)Check->AntisolventNo (Clear Soln)YesYesNoNoResultFilter & Dry SolidRecryst->ResultAntisolvent->Result

Figure 2: Decision logic for salt crystallization screening.

Module 3: Liquid Formulation Strategies (Pre-clinical)[5]

If you need a liquid formulation immediately (e.g., for PK studies) and cannot wait for salt crystallization, use these systems.

Option A: pH Adjustment + Cosolvent (IV/IP Compatible)

Target pH: 4.0 – 5.0 (Acetate or Citrate Buffer).[4]

ComponentFunctionConcentration Range
0.1M Acetate Buffer (pH 4.5) Aqueous Phase (Ionization)60% - 80%
Propylene Glycol (PG) Cosolvent10% - 20%
Ethanol Cosolvent (Permeability)5% - 10%
Solubility Target > 5 mg/mL
Option B: Cyclodextrin Complexation

Cyclodextrins (CD) encapsulate the lipophilic fluorobenzyl tail, shielding it from water. This is excellent if the salt is irritating or unstable.

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][5]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][4] Add excess free base. Stir for 24 hours. Filter.

  • Advantage: often achieves 10-50 mg/mL solubility without extreme pH.[1][4]

Troubleshooting & FAQs

Q1: My salt formation reaction resulted in a sticky gum/oil instead of a powder. What happened? A: This is "oiling out," common with flexible molecules like morpholines. It usually means the solvent system was too polar or the concentration was too high.

  • Fix: Decant the solvent. Dissolve the oil in a minimum amount of hot Ethanol. Add warm Ethyl Acetate (anti-solvent) until cloudy.[4] Let it cool very slowly (wrap the vial in foil). Scratch the glass with a spatula to induce nucleation.

Q2: Can I just use DMSO for my animal studies? A: While DMSO dissolves the free base easily, it is not recommended for high-dose volumes due to toxicity and tolerability issues. If you must use DMSO, keep it <5% of the final volume and use it as a stock solution to spike into a pH 4.5 buffer/cyclodextrin mixture.

Q3: The free base is precipitating when I dilute my stock solution into media (pH 7.4). A: This is "crash out." The pH 7.4 buffer deprotonates the amine, reverting it to the insoluble free base.

  • Fix: You must maintain the protonated state or use a solubilizer. Switch to a formulation containing TPGS (Vitamin E TPGS) or Polysorbate 80 (0.1% - 0.5%) to prevent precipitation upon dilution.[4]

References

  • Morpholine Physicochemical Properties. National Center for Biotechnology Information (2023).[4] PubChem Compound Summary for CID 8083, Morpholine. Link[4]

  • Salt Selection Strategies. Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Cyclodextrin Complexation. Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Solubility of Weak Bases. Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][4] (General Reference for pH-solubility profiles).

Technical Support Center: Navigating Steric Challenges in 2-Substituted Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-substituted morpholines. The morpholine scaffold is a cornerstone of modern medicinal chemistry, but the introduction of a substituent at the C2 position often presents significant synthetic challenges due to steric hindrance. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common issues encountered in the field. Our approach is to not only provide a solution but to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

Question 1: My Buchwald-Hartwig N-arylation of a 2,6-disubstituted morpholine with an ortho-substituted aryl halide is giving abysmal yields (<10%). I've tried standard Pd₂(dba)₃/BINAP conditions. What's going wrong and how can I fix it?

This is a classic "perfect storm" of steric hindrance, with bulky groups on both coupling partners. The primary issue is likely the failure of the reductive elimination step in the catalytic cycle, which is highly sensitive to steric congestion around the palladium center.

Core Problem: The bulky 2-substituent on the morpholine and the ortho-substituent on the aryl halide prevent the two fragments from coming close enough on the metal center for the final C-N bond to form efficiently. Your catalyst system, while robust for many applications, is likely not suited for this level of steric demand.

Troubleshooting Workflow:

Let's approach this systematically. We need to select a catalytic system specifically designed to overcome high steric barriers.

Step-by-Step Protocol & Rationale:

  • Catalyst & Ligand Selection (The Most Critical Step): Switch to a modern, highly active Buchwald-Hartwig catalyst system. I strongly recommend using a pre-catalyst like G3 or G4 palladacycles combined with a biaryl phosphine ligand designed for sterically demanding couplings.

    • Why? These pre-catalysts generate the active, monoligated L-Pd(0) species more readily and cleanly than older systems. The ligands, such as RuPhos or BrettPhos, have bulky, flexible architectures that create a wider "pocket" around the palladium, facilitating the difficult reductive elimination step.

  • Solvent & Base Optimization:

    • Solvent: Switch from THF or dioxane to a more polar aprotic solvent like t-BuOH or a mixture such as dioxane/water.

    • Why? Polar solvents can help stabilize charged intermediates in the catalytic cycle. More importantly, certain bases are more soluble and active in specific solvents.

    • Base: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu.

    • Why? Stronger bases can sometimes lead to side reactions or catalyst decomposition, especially in sterically crowded systems. Weaker bases often provide a "slow and steady" reaction profile that favors the desired product.

  • Temperature & Reaction Time:

    • Temperature: Increase the reaction temperature cautiously. Start around 80-100 °C and monitor by TLC or LC-MS. Do not exceed 120 °C initially to avoid catalyst decomposition.

    • Time: These reactions are often slow. Allow the reaction to run for 12-24 hours before concluding it has failed.

Troubleshooting Decision Diagram:

Below is a logical workflow to guide your experimental choices when initial N-arylation attempts fail.

G start Start: Low Yield in N-Arylation of 2-Substituted Morpholine catalyst Action: Switch to G3/G4 Palladacycle + Biaryl Ligand (e.g., RuPhos) start->catalyst check1 Yield Improved? catalyst->check1 base_solvent Action: Change Base/Solvent (e.g., K3PO4 in t-BuOH) check2 Yield Improved? base_solvent->check2 temp_time Action: Increase Temperature (80-110°C) & Time (12-24h) check3 Yield Improved? temp_time->check3 check1->base_solvent No success Success: Optimize & Scale check1->success Yes check2->temp_time No check2->success Yes check3->success Yes failure Consider Alternative Strategy: e.g., Ullmann Condensation or SNAr check3->failure No

Caption: Troubleshooting workflow for sterically hindered N-arylation.

Question 2: I'm performing an N-acylation on a 2-methylmorpholine with a bulky acyl chloride, and the reaction is sluggish and incomplete. What can I do?

This is a common issue where the nucleophilicity of the morpholine nitrogen is reduced by the steric bulk of the adjacent C2 substituent, hindering its attack on the electrophilic acyl chloride.

Troubleshooting Steps:

  • Use a More Reactive Acylating Agent: If possible, switch from the acyl chloride to the corresponding acid anhydride or use a coupling agent.

    • Rationale: Acid anhydrides are often more reactive. Alternatively, using the carboxylic acid with a peptide coupling reagent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) can be highly effective. These reagents form a highly activated intermediate that is more susceptible to nucleophilic attack by the hindered amine.

  • Add a Catalyst:

    • DMAP (4-Dimethylaminopyridine): Add a catalytic amount (1-10 mol%) of DMAP.

    • Why? DMAP is an acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate with the acyl chloride. This intermediate is much more electrophilic and readily attacked by the sterically hindered morpholine nitrogen.

  • Solvent and Temperature:

    • Solvent: Ensure you are using a non-protic solvent like DCM, MeCN, or DMF.

    • Temperature: Gently heating the reaction to 40-50 °C can often provide the necessary activation energy to overcome the steric barrier without causing significant side reactions.

Comparative Data: Catalyst Systems for Hindered C-N Coupling

The table below summarizes recommended starting points for catalyst/ligand selection based on the steric hindrance of the coupling partners.

Steric Challenge LevelAmine SubstrateAryl Halide SubstrateRecommended LigandTypical Catalyst Loading
Low Unsubstituted Morpholine4-tolyl bromideXantphos1-2 mol% Pd
Medium 2-Methylmorpholine4-tolyl bromideRuPhos1-2 mol% Pd
High 2,6-Dimethylmorpholine2-tolyl bromideBrettPhos2-4 mol% Pd
Very High 2-t-Butylmorpholine2,6-dimethylphenyl bromidetBuXPhos2-4 mol% Pd

Data compiled from common laboratory practices and catalyst selection guides.

Question 3: Are there any non-palladium methods for coupling 2-substituted morpholines if my Pd-catalyzed reactions fail completely?

Yes, when palladium catalysis is unsuccessful due to extreme steric hindrance or substrate incompatibility (e.g., presence of functional groups that poison the catalyst), it's wise to consider classical or alternative modern methods.

1. Ullmann Condensation (Copper-Catalyzed):

The Ullmann reaction is a copper-catalyzed N-arylation that can sometimes succeed where palladium fails. Modern Ullmann conditions are much milder than the harsh, high-temperature classical methods.

  • Protocol:

    • Combine the 2-substituted morpholine (1.2 equiv), aryl iodide or bromide (1.0 equiv), CuI (10 mol%), a ligand like L-proline or N,N'-dimethylethylenediamine (20 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv) in a solvent such as DMSO or DMF.

    • Heat the reaction mixture to 90-130 °C.

    • Monitor the reaction progress by LC-MS. Reactions typically require 12-48 hours.

  • Why it works: The mechanism is different from the Pd-catalyzed cycle and can be less sensitive to certain steric environments. The use of a ligand is crucial to solubilize the copper salt and facilitate the reaction at lower temperatures.

2. Nucleophilic Aromatic Substitution (SₙAr):

If your aryl partner is sufficiently electron-poor (e.g., contains strongly electron-withdrawing groups like -NO₂ or -CN ortho or para to the leaving group), an SₙAr reaction is an excellent metal-free alternative.

  • Protocol:

    • Dissolve the electron-deficient aryl halide (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.

    • Add the 2-substituted morpholine (1.5-2.0 equiv) and a strong, non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv).

    • Heat the reaction, typically between 80 °C and 150 °C, depending on the substrate's reactivity.

    • The reaction is often visually apparent due to the formation of intensely colored Meisenheimer complex intermediates.

  • Why it works: This reaction does not involve a metal catalyst and proceeds through a distinct addition-elimination mechanism. Its success is governed by the electronics of the aryl halide, not the steric bulk around a metal center, making it a powerful orthogonal approach.

Visualizing the Catalytic Cycle Challenge:

The diagram below illustrates a simplified Buchwald-Hartwig cycle, highlighting the sterically demanding reductive elimination step that is often the bottleneck.

G cluster_key Key Steps L2Pd0 L-Pd(0) Active Catalyst Complex1 L-Pd(II)(Ar)(X) L2Pd0->Complex1 + Ar-X OxAdd Oxidative Addition (Ar-X) Complex2 [L-Pd(II)(Ar)(Amine)]+X- Complex1->Complex2 + Amine LigandExch Amine Binding Complex3 L-Pd(II)(Ar)(NR2) Complex2->Complex3 + Base Deprot Deprotonation (Base) Complex3->L2Pd0 C-N Bond Formation Product Ar-NR2 (Product) Complex3->Product RedElim Reductive Elimination (Rate-Limiting Step for Sterically Hindered Substrates)

Caption: Simplified Buchwald-Hartwig cycle highlighting the steric bottleneck.

We hope this guide serves as a valuable resource in your synthetic endeavors. Remember that with sterically hindered substrates, incremental, logical changes to reaction parameters are key to success.

References

  • Buchwald-Hartwig cross-coupling. Wikipedia. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • Ullmann Condensation. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry Portal. [Link]

Technical Support Center: Optimizing Reaction Temperature for Benzyl Morpholine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Landscape of Morpholine Functionalization

In the synthesis of N-benzylmorpholine (4-benzylmorpholine), temperature is not merely a variable; it is the primary switch controlling the competition between kinetic conversion and thermodynamic byproduct formation. As a Senior Application Scientist, I often see protocols fail not due to incorrect stoichiometry, but due to a misunderstanding of the thermal requirements of the chosen pathway.

This guide moves beyond basic recipes to explore the causality of temperature in two primary synthetic routes: Direct


-Alkylation  and Reductive Amination .

Module 1: Pathway Selection & Temperature Sensitivity

Q: Which synthetic route dictates my temperature strategy?

A: Your choice of pathway fundamentally alters your thermal operating window.

FeatureRoute A: Direct

-Alkylation
Route B: Reductive Amination
Reagents Morpholine + Benzyl Halide (Cl/Br) + BaseMorpholine + Benzaldehyde + Reductant
Primary Driver Nucleophilic Substitution (

)
Imine Formation

Hydride Reduction
Temp Profile High (60°C – 110°C) Low to Mild (0°C – 40°C)
Key Risk Over-alkylation (Quaternization)Incomplete imine formation vs. reduction rate
Thermodynamics Exothermic (requires heat dissipation)Mildly exothermic
Q: Why does -alkylation require higher temperatures if it's exothermic?

A: While the bond formation is exothermic, the activation energy (


) for the 

attack of morpholine on benzyl chloride is significant, particularly in non-polar solvents. Heating to reflux (typically 80°C in ethanol or toluene) ensures the system overcomes this barrier to achieve practical reaction rates. However, uncontrolled exotherms at this scale can lead to thermal runaway, favoring the formation of the quaternary ammonium salt (N,N-dibenzylmorpholinium chloride).

Module 2: Troubleshooting & FAQs

Scenario 1: High Impurity Profile in Alkylation

User Question: "I am running the alkylation of morpholine with benzyl chloride at reflux (80°C) in ethanol. I see high conversion, but my product contains 15% of a polar impurity. Is my temperature too high?"

Scientist Diagnosis: Yes, you are likely observing Over-Alkylation .

  • Mechanism: At high temperatures, the product (N-benzylmorpholine) competes with the starting material (morpholine) as a nucleophile. If the concentration of benzyl chloride is high and thermal energy is abundant, the product reacts again to form the quaternary salt.

  • Corrective Action:

    • Step-Down Heating: Initiate the reaction at 40°C. Only ramp to reflux after 50% conversion is confirmed.

    • Stoichiometric Control: Ensure Morpholine is in slight excess (1.1 – 1.2 eq) to statistically favor the primary substitution.

Scenario 2: Stalled Reaction in Reductive Amination

User Question: "I am using benzaldehyde and sodium triacetoxyborohydride (


) at 0°C to minimize impurities. After 4 hours, I still have 40% unreacted aldehyde. Should I heat it?"

Scientist Diagnosis: You have kinetically trapped the Imine Formation step.

  • Mechanism: Reductive amination is a two-step process. First, morpholine attacks benzaldehyde to form a hemiaminal, which dehydrates to the iminium ion. This dehydration is often the rate-determining step and is sluggish at 0°C without acid catalysis.

  • Corrective Action:

    • Room Temperature Shift: Raise the temperature to 20–25°C .

      
       is selective enough to not reduce the aldehyde rapidly at this temperature.
      
    • Do NOT Reflux: Heating above 40°C with borohydrides can lead to direct reduction of the aldehyde to benzyl alcohol, a "dead-end" byproduct.

Module 3: Visualizing the Decision Process

The following logic flow illustrates the critical decision points for temperature control based on the observed reaction behavior.

ReactionLogic Start Start: Select Pathway RouteA Route A: N-Alkylation (Benzyl Chloride) Start->RouteA RouteB Route B: Reductive Amination (Benzaldehyde) Start->RouteB CheckTempA Check Temp: >80°C? RouteA->CheckTempA CheckTempB Check Temp: >40°C? RouteB->CheckTempB RiskA Risk: Quaternary Salt (Over-Alkylation) CheckTempA->RiskA Yes (Too High) OptA Optimization: Use Step-Down Heating (Reflux -> Cool) CheckTempA->OptA No (Controlled) RiskB Risk: Benzyl Alcohol (Direct Reduction) CheckTempB->RiskB Yes (Too High) OptB Optimization: Maintain 20-25°C Add Acid Catalyst CheckTempB->OptB No (Optimal)

Caption: Decision matrix for temperature control in N-benzylmorpholine synthesis, highlighting risks of thermal excess.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Controlled -Alkylation (High-Throughput Compatible)

Best for: Large scale, cost-sensitive production.

  • Setup: Charge a reaction vessel with Morpholine (1.2 eq) and Ethanol (10 volumes) .

  • Base Addition: Add

    
     (2.0 eq) . Stir to suspend.
    
  • Controlled Addition: Heat the mixture to 50°C . Add Benzyl Chloride (1.0 eq) dropwise over 30 minutes.

    • Why? Slow addition at moderate heat prevents localized "hot spots" that favor double alkylation [1].

  • Reaction Phase: Ramp temperature to Reflux (78-80°C) and hold for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC. If conversion >95%, stop heating immediately.

  • Workup: Cool to 20°C. Filter salts. Concentrate filtrate.

Protocol B: Selective Reductive Amination

Best for: High purity, lab-scale, avoiding toxic halides.

  • Imine Formation: Mix Morpholine (1.0 eq) and Benzaldehyde (1.0 eq) in DCE (Dichloroethane) or DCM .

  • Catalysis: Add Acetic Acid (0.1 eq) . Stir at 20–25°C for 1 hour.

    • Why? This pre-equilibrium step allows the iminium ion to form before the reducing agent is introduced, maximizing yield [2].

  • Reduction: Cool to 0°C . Add

    
     (1.4 eq)  portion-wise.
    
  • Completion: Allow to warm to 20°C and stir overnight.

    • Note: Do not heat. Higher temps degrade the hydride reagent and promote side reactions [3].

References

  • BenchChem Technical Support. (2025).[1] Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • Organic Chemistry Portal. (2018). Amine synthesis by reductive amination.[2][3][4][5] Synthesis 2018, 50, 4637-4644.[4] Retrieved from

  • Wikipedia. (n.d.). Reductive amination: Reaction conditions and reducing agents.[2][3][4] Retrieved from

  • National Institutes of Health (PMC). (2023). Highly efficient morpholine-based organocatalysts. Retrieved from

Sources

Handling hygroscopic properties of morpholine salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Paradox

You are likely here because your morpholine salt—intended to improve the solubility of your acidic API—has turned into a sticky paste, caked in the drum, or is showing drifting assay results.

Morpholine is a secondary amine often selected as a counter-ion because it effectively disrupts the crystal lattice of acidic drugs, enhancing dissolution rates. However, this thermodynamic advantage comes with a kinetic penalty: extreme hygroscopicity . The morpholinium cation forms weak lattice interactions that are easily overcome by the hydration energy of atmospheric water.

This guide is not a generic safety sheet. It is a technical intervention designed to stabilize your workflow, ensure accurate dosing, and prevent batch failure.

Module 1: The Mechanism of Failure (Scientific Integrity)

To handle these salts, you must understand why they fail. It is not simply "absorbing water"; it is a cascade of phase transitions.

The Critical Relative Humidity (CRH) Threshold

Morpholine salts often exhibit a low Critical Relative Humidity (CRH). Below the CRH, the salt is solid. Above it, the surface energy of the crystal is lower than the chemical potential of water vapor.

  • The Phenomenon: Water molecules adsorb onto the crystal surface, forming a saturated solution film (deliquescence).

  • The Consequence: This film acts as a solvent medium, allowing the salt to dissociate locally. If your API is an ester or amide, this localized solution phase accelerates hydrolysis , even if the bulk powder appears "dry" but sticky.

The Nitrosamine Risk (Critical Safety Note)

Morpholine is a secondary amine. In the presence of nitrites (often found as impurities in excipients like microcrystalline cellulose or in trace amounts in water), it can undergo N-nitrosation to form N-nitrosomorpholine (NMOR) , a potent carcinogen.

  • Actionable Rule: Never process morpholine salts with nitrite-containing excipients under acidic conditions without a radical scavenger (e.g., ascorbic acid).

Visualization: The Moisture-Induced Degradation Pathway

MorpholineDegradation Salt Crystalline Morpholine Salt Film Saturated Surface Film (Liquid Phase) Salt->Film Adsorption Humid Humidity > CRH Humid->Film Driving Force Dissoc Local Dissociation (Morpholinium+ / API-) Film->Dissoc Solvation Caking Physical Caking (Capillary Condensation) Film->Caking Recrystallization at Contact Points Hydrolysis Chemical Hydrolysis (If API is labile) Dissoc->Hydrolysis Degradation

Figure 1: The cascade effect of moisture adsorption leading to both chemical and physical instability.

Module 2: Diagnosis & Assessment

“Is it wet, or is it a hydrate?” Before attempting to dry the material, you must characterize the water interaction.

Q: My assay is drifting. How do I distinguish between surface moisture and a stable hydrate? A: You cannot rely on a standard Loss on Drying (LOD) oven test. It is too aggressive and non-specific. Use the following comparative protocol:

TechniqueObservationDiagnosis
TGA (Thermogravimetric Analysis) Weight loss occurs immediately from ambient temp up to 100°C.Surface/Hygroscopic Moisture. The salt is deliquescent.
TGA Distinct step-weight loss at a specific temperature (e.g., 80-120°C).Stoichiometric Hydrate. The water is part of the crystal lattice. Drying may collapse the crystal form.
DVS (Dynamic Vapor Sorption) Mass increases continuously with RH; significant hysteresis on desorption.Hygroscopic/Deliquescent. Requires strict humidity control (<30% RH).

Protocol: The "Safe" TGA Run

  • Purge the TGA furnace with Dry Nitrogen for 30 minutes before loading the sample.

  • Load the sample as quickly as possible (limit exposure < 15 seconds).

  • Ramp at 10°C/min. If the drift starts at t=0, it is hygroscopic uptake during loading.

Module 3: Handling & Weighing (The "Weighing by Difference" Protocol)

“I can’t get a stable weight on the balance.” This is the most common complaint. As you watch the balance, the weight increases due to moisture uptake from the lab air.

The Solution: Weighing by Difference Do not weigh hygroscopic morpholine salts directly onto a spatula or open weigh boat. Use this closed-loop method:

  • Preparation: Tare a clean, dry volumetric flask (or receiving vessel).

  • The Source: Take the capped vial containing your morpholine salt to the balance.

  • Initial Weighing: Place the entire capped vial on the balance. Record the mass (

    
    ).[1]
    
  • Transfer: Remove the vial, open it, and quickly transfer an estimated amount of salt into your receiving vessel. Immediately recap the vial.

  • Final Weighing: Place the capped vial back on the balance. Record the new mass (

    
    ).[1]
    
  • Calculation: Mass transferred =

    
    .
    

Why this works: You are measuring the loss from a closed system, not the gain of an open system. The moisture absorbed during the brief transfer is negligible compared to the drift of an open weigh boat.

Module 4: Processing & Formulation

“The powder gums up my mill and sticks to the tablet punches.”

Q: Can I wet granulate a morpholine salt? A: Avoid it if possible. The introduction of water, even with a drying step, often initiates a phase change or "activates" the surface stickiness that never fully resolves.

Recommended Workflow: Dry Processing

ProcessingWorkflow Start Raw Morpholine Salt Step1 1. Pre-Blending with Glidant (Colloidal Silicon Dioxide 0.5-1.0%) Start->Step1 Coat particles first Env Environment Control: RH < 30% | Temp < 25°C Env->Start Env->Step1 Step3 3. Dry Granulation (Roller Compaction) Env->Step3 Step2 2. Screening / Delumping (Low shear, Oscillating Granulator) Step1->Step2 Break agglomerates Step2->Step3 Densify without water Step4 4. Final Blending (Add disintegrant/lubricant) Step3->Step4

Figure 2: Optimized dry processing workflow to minimize caking.

Key Processing Rules:

  • Glidant First: Always blend the morpholine salt with Colloidal Silicon Dioxide (e.g., Aerosil® 200) before any other excipient. This coats the sticky particles and prevents agglomeration.

  • Low Heat Milling: If you must mill, use Jet Milling with dry nitrogen gas. Avoid hammer mills; the heat generated at the hammer tip will cause the salt to melt or smear (morpholine salts often have low melting points).

  • Packaging: Use Alu-Alu blisters or HDPE bottles with induction seals and molecular sieve desiccants. Silica gel is often too weak for morpholine salts; molecular sieves are required to pull humidity down to <10% RH.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[2] Link

    • Cited for: General properties of amine salts and counter-ion selection criteria.
  • USP General Chapter <1241>. Water-Solid Interactions in Pharmaceutical Systems. United States Pharmacopeia. Link

    • Cited for: Definitions of hygroscopicity and determination methods (sorption-desorption isotherms).[5]

  • Surface Measurement Systems. (n.d.).[5] Dynamic Vapor Sorption (DVS) for Pharmaceutical Analysis. Link

    • Cited for: DVS methodology and isotherm interpret
  • World Health Organization (WHO). (2006). Nitrosamine impurities in pharmaceuticals. Link

    • Cited for: Risk of N-nitrosomorpholine form

Sources

Solvent selection for recrystallization of fluorobenzyl morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recrystallizing fluorobenzyl morpholines presents a unique "amphiphilic" challenge.[1][2] You are balancing the polar, basic morpholine ring (pKa ~7.4–8.0) against the lipophilic, hydrophobic fluorobenzyl tail. The fluorine substitution introduces two critical variables: it increases lipophilicity (LogP) compared to non-fluorinated analogs and alters crystal packing via weak C-F···H interactions.

This guide addresses the three most common support tickets we receive for this scaffold:

  • Solvent Incompatibility: "My compound is too soluble in everything."

  • LLPS (Oiling Out): "I see droplets instead of crystals."

  • Impurity Retention: "I cannot remove the regioisomer (ortho/meta/para)."

Module 1: Solvent System Selection

The Core Problem: Fluorobenzyl morpholines often exhibit "flat" solubility profiles—they dissolve well in both polar protic solvents (due to the amine) and non-polar aromatics (due to the fluorobenzyl group). The goal is to create a steep solubility gradient.

Protocol A: The Polarity Gradient Scan

Do not rely on single solvents. This scaffold almost always requires a binary system.

Solvent ClassRecommended SolventRoleInteraction Mechanism
Primary (Dissolver) Isopropyl Alcohol (IPA) Best BalanceSolvates the amine; moderate interaction with F-benzyl.[2]
Primary (Alternative) Ethyl Acetate (EtOAc) Lipophilic BiasGood for free bases; avoids H-bond competition.[2]
Anti-Solvent n-Heptane PrecipitantForces hydrophobic stacking of F-benzyl rings.[2]
Anti-Solvent (Strong) MTBE SelectiveMethyl tert-butyl ether often crystallizes fluorinated amines better than alkanes due to ether-oxygen coordination.[1][2]
Decision Logic: Free Base vs. Salt

Critical Check: Are you crystallizing the Free Base (Neutral) or the Salt (HCl/Oxalate)?

  • Free Base: Likely a low-melting solid or oil.[1][2][3] Recommendation: Do not recrystallize. Purify via distillation or convert to salt.[2]

  • Salt Form: High melting point (>150°C).[1][2] Recommendation: Recrystallize.

SolventSelection Start Start: Define Form FormCheck Is it a Salt or Free Base? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt (HCl, Oxalate, etc.) FormCheck->Salt Action1 Convert to Salt (HCl/Fumarate) FreeBase->Action1 Oiling Risk High Action2 Binary System: IPA / Heptane Salt->Action2 Standard Action3 Binary System: EtOH / MTBE Salt->Action3 If IPA Fails

Figure 1: Decision matrix for initial solvent selection based on the ionization state of the morpholine.[1]

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool the solution, and instead of white needles, you get a yellow oil at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[1][2][4] The solution enters a "miscibility gap" where the oily drug-rich phase separates before the crystalline solid phase can nucleate. This is exacerbated by Fluorine , which lowers the surface tension of the droplets, making them stable.

Troubleshooting Q&A

Q: Why is it oiling out even in ethanol/water? A: Water is often too polar for the fluorobenzyl tail. The hydrophobic effect forces the fluorinated tails to aggregate into oil droplets to escape the water structure.

  • Fix: Switch to a less polar anti-solvent. Replace Water with Heptane or Methylcyclohexane .[1][2]

Q: It oils out hot.[1][2][3] What do I do? A: Your solute concentration is too high (Supersaturation > Metastable Limit).[1][2]

  • Protocol:

    • Reheat to reflux until the oil redissolves.

    • Add 20% more of the dissolving solvent (e.g., IPA).[2]

    • Seed at the Cloud Point: Cool slowly. The moment you see a faint haze (cloud point), add pure seed crystals. This provides a template for the oil to latch onto and order itself into a lattice.

Q: Can I fix an oiled-out batch without restarting? A: Yes, try "Trituration Cycling."[2]

  • Protocol:

    • Vigorously stir the oil/solvent mixture.[2]

    • Heat to just below the boiling point (do not fully dissolve).

    • Cool to room temperature.

    • Repeat 3-4 times. This thermal cycling can break the metastable oil phase and induce nucleation.[2]

OilingOut Problem Problem: Oiling Out (LLPS) CheckTemp Check Temperature of Onset Problem->CheckTemp HotOil Oils out while HOT CheckTemp->HotOil ColdOil Oils out while COOLING CheckTemp->ColdOil Fix1 Add more Solvent (Decrease Conc.) HotOil->Fix1 Fix2 Change Anti-Solvent (Reduce Polarity Gap) ColdOil->Fix2 Fix3 Seeding Strategy: Add seeds at Cloud Point ColdOil->Fix3

Figure 2: Workflow for remediating Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Impurity Rejection (Regioisomers)

The Issue: Fluorobenzyl morpholines are often synthesized via alkylation of morpholine with fluorobenzyl halides. This can produce regioisomers (e.g., 2-fluoro vs. 4-fluoro) if the starting material was impure, or bis-alkylation byproducts.

The "Fluorine Effect" on Purification: Fluorine isomers have distinct melting points but very similar solubilities.[2]

  • Para-fluoro isomers usually pack most efficiently (highest MP).[1][2]

  • Ortho-fluoro isomers often have lower MPs due to steric hindrance near the methylene bridge.[1][2]

Protocol: The "Swish" Technique (Slurry Wash) If recrystallization improves purity but doesn't reach >99%:

  • Isolate the solid (even if 95% pure).[2]

  • Suspend the solid in 5 volumes of cold MTBE or Isopropyl Ether .

  • Stir rapidly for 2 hours at room temperature.

  • Filter.[1][2] Rationale: The impurities (oils/lower melting isomers) are kinetically faster to dissolve in the ether than the crystalline product is to break its lattice.

References

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Chapter 6: Crystallization).[2]

  • Beckmann, W. (2000).[2] Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 4(5), 372–383. (Addresses seeding to prevent oiling out).

  • Thayer, A. M. (2006).[2] Form and Function: Crystallization is a key step in drug development.[1][2] Chemical & Engineering News. (Discusses polymorphism in fluorinated drugs).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Standard solvent miscibility tables).

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fluorinated Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Fluorinated Morpholine Scaffolds (2-Fluoro vs. 3-Fluoro isomers). Primary Application: Metabolic stability enhancement and lipophilicity modulation in drug discovery. Analytical Challenge: Structural elucidation and isomeric differentiation using Mass Spectrometry (MS).

This guide provides a technical comparison of the fragmentation behaviors of fluorinated morpholines against their non-fluorinated counterparts. Unlike standard morpholine, which follows predictable


-cleavage pathways, fluorinated analogs exhibit distinct "fluorine effects"—specifically, inductive destabilization and characteristic neutral losses (HF)—that alter fragmentation kinetics. This document details these mechanisms to assist researchers in metabolite identification and scaffold validation.

Part 1: The Fluorine Effect (Mechanistic Foundation)

To interpret the mass spectra of fluorinated morpholines, one must understand how the fluorine atom perturbs standard amine fragmentation.

Inductive Destabilization vs. Resonance Stabilization

In standard morpholine, the nitrogen lone pair drives fragmentation via


-cleavage , forming a stable immonium ion.
  • Non-Fluorinated: The resulting carbocation is stabilized by the adjacent nitrogen.

  • Fluorinated: The high electronegativity of fluorine (

    
    ) creates a strong inductive withdrawal ($ -I $ effect).
    
    • If F is attached to the

      
      -carbon (3-fluoro isomer), it destabilizes the developing positive charge during 
      
      
      
      -cleavage, suppressing this pathway.
    • If F is on the

      
      -carbon (2-fluoro isomer), the effect is attenuated.
      
The HF Elimination Pathway (ESI-Specific)

In Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), even-electron ions


 tend to eliminate stable neutral molecules. The formation of Hydrogen Fluoride (HF) is a thermodynamic sink.
  • Mechanism: A proton transfer leads to the expulsion of HF (20 Da).

  • Diagnostic Value: This neutral loss is often the dominant pathway for fluorinated aliphatic amines and serves as a primary filter for identifying fluorinated metabolites.

Part 2: Comparative Fragmentation Analysis

This section compares the fragmentation "performance" of the three primary scaffolds under ESI-MS/MS conditions.

Scenario A: Non-Fluorinated Morpholine (Reference)
  • Precursor:

    
     88 
    
    
    
  • Dominant Pathway: Ring opening followed by loss of

    
     (28 Da).
    
  • Key Fragment:

    
     60 (Ethanolamine derivative).
    
  • Behavior: Predictable, high-intensity immonium ions.

Scenario B: 2-Fluoromorpholine (The -Isomer)
  • Precursor:

    
     106 
    
    
    
  • Fragmentation Logic: The fluorine is on the carbon adjacent to oxygen (C2). The Nitrogen

    
    -cleavage (at C3) is structurally distant from the Fluorine.
    
  • Observation: Retains significant "morpholine-like" fragmentation.

  • Key Difference: The fragment ions shift by +18 Da (F vs H) compared to the reference. HF loss is observed but competes with standard ring cleavage.

Scenario C: 3-Fluoromorpholine (The -Isomer)
  • Precursor:

    
     106 
    
    
    
  • Fragmentation Logic: The fluorine is on the carbon adjacent to Nitrogen (C3).

  • Observation: The standard

    
    -cleavage is electronically disfavored because it would place a double bond/positive charge on the carbon bearing the fluorine.
    
  • Dominant Pathway: Prominent Neutral Loss of HF (

    
     106 
    
    
    
    86).
    The molecule prefers to eject the fluorine to regain stability rather than breaking the ring immediately.
Summary Data Table: Fragment Diagnostic Peaks
FeatureNon-Fluorinated Morpholine2-Fluoromorpholine3-Fluoromorpholine
Precursor


88

106

106
Primary Neutral Loss

(

)

(

) &

(HF)

(HF)
(Dominant)
Base Peak (Typical)

60

78

86
Mechanism Bias Ring CleavageMixedElimination (HF)
Isomer ID Strategy N/ALook for ring fragments + FLook for intact ring - HF

Part 3: Experimental Protocols

Protocol 1: ESI-MS/MS Differentiation Workflow

Objective: Distinguish between 2-F and 3-F isomers using differential fragmentation energies.

  • Sample Preparation:

    • Dissolve 1 mg of fluorinated morpholine salt in 1 mL Methanol.

    • Dilute to 1

      
      g/mL in 50:50 
      
      
      
      :MeOH + 0.1% Formic Acid.
  • Direct Infusion:

    • Flow rate: 5

      
      L/min.
      
    • Source Temp: 300°C.

    • Capillary Voltage: 3.5 kV.

  • Energy Ramping (The "Breakdown Curve"):

    • Isolate precursor

      
       106 (width 1 Da).
      
    • Ramp Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

  • Data Analysis:

    • Plot Intensity vs. CE for

      
       86 (Loss of HF).
      
    • Result: The 3-Fluoro isomer (labile

      
      -F) will exhibit HF loss at lower collision energies than the 2-Fluoro isomer.
      

Part 4: Visualization of Pathways

Diagram 1: Mechanistic Divergence

This diagram illustrates the decision node where the position of the fluorine atom dictates whether the molecule undergoes standard ring opening or HF elimination.

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z 106) Decision Fluorine Position? Precursor->Decision Path2F 2-Fluoro (Beta-F) Decision->Path2F Distal to N Path3F 3-Fluoro (Alpha-F) Decision->Path3F Proximal to N RingOpen Ring Opening (Alpha-Cleavage) Path2F->RingOpen Major Pathway HFLoss HF Elimination (Neutral Loss) Path2F->HFLoss Minor Pathway Path3F->HFLoss Dominant Pathway (Inductive Instability) Frag2F Fragment m/z 78 (C2H4O loss) RingOpen->Frag2F Frag3F Fragment m/z 86 (Defluorinated Ring) HFLoss->Frag3F

Caption: Mechanistic divergence in fluorinated morpholine fragmentation. The 3-F isomer preferentially eliminates HF due to alpha-instability.

Diagram 2: Experimental Workflow

This diagram outlines the step-by-step process for validating the isomer identity using Energy Resolved Mass Spectrometry (ER-MS).

Workflow Sample Sample (1 µg/mL) ESI ESI Source (+ve Mode) Sample->ESI Q1 Q1 Selection (m/z 106) ESI->Q1 Cell Collision Cell (Ramp 5-50 eV) Q1->Cell Detector Detector (Monitor m/z 86) Cell->Detector

Caption: Energy Resolved MS workflow for distinguishing 2-F and 3-F isomers based on HF loss onset energy.

References

  • Niessen, W. M. A., & Correa, R. A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small molecules in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Morpholine Mass Spectra. NIST Chemistry WebBook, SRD 69. [Link]

Chiral separation of 2-(2-Fluorobenzyl)morpholine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Chiral Separation of 2-(2-Fluorobenzyl)morpholine Enantiomers

Executive Summary

This compound is a critical chiral pharmacophore, serving as a structural core for norepinephrine reuptake inhibitors (NRIs) and other bioactive morpholine derivatives.[1] The pharmacological potency of these compounds often resides in a single enantiomer—frequently the (


)-configuration—making enantiomeric separation a mandatory step in drug development.[1]

This guide evaluates three distinct separation methodologies: Normal-Phase HPLC (the analytical gold standard), Supercritical Fluid Chromatography (SFC) (the high-throughput alternative), and Classical Resolution (the scalable manufacturing approach).[1]

Part 1: Comparative Analysis of Separation Methodologies

The separation of 2-substituted morpholines presents a specific challenge: the secondary amine moiety is basic, leading to severe peak tailing on traditional silica-based chiral stationary phases (CSPs) unless specific mobile phase modifiers are used.[1]

Method A: Normal-Phase HPLC (Polysaccharide CSPs)
  • Best For: Analytical purity assessment, QC release, and gram-scale purification.[1]

  • Mechanism: The separation relies on the formation of transient diastereomeric complexes between the morpholine enantiomers and the carbamate residues of the polysaccharide selector (Amylose or Cellulose).

  • Key Advantage: High reliability and predictability. The "Amylose-AD" type columns are the industry benchmark for this structural class.

Method B: Supercritical Fluid Chromatography (SFC)
  • Best For: High-throughput screening (HTS) and preparative purification (10g–100g scale).[1]

  • Mechanism: Utilizes supercritical CO

    
     as the primary mobile phase. The low viscosity and high diffusivity allow for 3x–5x faster flow rates than HPLC.
    
  • Key Advantage: "Green" chemistry (reduced solvent waste) and rapid cycle times.[1]

Method C: Classical Resolution (Diastereomeric Crystallization)
  • Best For: Multi-kilogram to ton-scale manufacturing.[1]

  • Mechanism: Formation of a diastereomeric salt using a chiral acid (Resolving Agent).[1] The solubility difference between the (

    
    )-amine:Acid salt and (
    
    
    
    )-amine:Acid salt drives precipitation.[1]
  • Key Advantage: Lowest cost per kilogram; no chromatography equipment required.

Performance Comparison Matrix

FeatureHPLC (Chiralpak AD-H) SFC (Chiralpak AD-3) Classical Resolution (Tartaric Acid)
Selectivity (

)
High (1.3 – 1.[1]8)Moderate to High (1.2 – 1.[1]6)Variable (Requires screening)
Resolution (

)
Excellent (> 3.0 typical)Good (> 2.0 typical)N/A (Purity via recrystallization)
Throughput Low (20–40 min/run)High (3–8 min/run)Batch process (Days)
Scalability Linear up to ~100gLinear up to ~1kgUnlimited (Ton scale)
Solvent Consumption High (Hexane/Alcohol)Low (CO

/Methanol)
Moderate (Ethanol/Water)
Cost Efficiency Low (High solvent cost)MediumHigh (Cheapest for bulk)

Part 2: Detailed Experimental Protocol (HPLC)

Objective: Baseline separation of this compound enantiomers for purity analysis.

Materials & Reagents
  • Analyte: Racemic this compound (free base).[1]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica), 250 x 4.6 mm ID.[1]
    
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA).[1]

    • Note: DEA is strictly required to suppress silanol interactions with the basic morpholine nitrogen.

  • Instrumentation: HPLC system with UV/Vis detector (or DAD).

Preparation of Mobile Phase
  • Composition: 90:10:0.1 (v/v/v) Hexane : Ethanol : DEA.[1]

  • Procedure:

    • Measure 900 mL of HPLC-grade n-Hexane.[1]

    • Measure 100 mL of HPLC-grade Ethanol (absolute).[1]

    • Add 1.0 mL of Diethylamine (>99.5%).[1]

    • Mix thoroughly and degas by sonication for 10 minutes.

    • Critical: Do not use a nylon filter membrane (incompatible with some basic additives); use PTFE if filtration is necessary.[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Control is vital; selectivity often decreases at higher temperatures for this class).

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Benzyl ring).[1]

  • Injection Volume: 5–10

    
    L (1 mg/mL sample in Mobile Phase).
    
Expected Results & System Suitability
  • Retention Time (

    
    ):  ~8.5 min (Enantiomer 1)
    
  • Retention Time (

    
    ):  ~11.2 min (Enantiomer 2)
    
  • Selectivity (

    
    ): 
    
    
    
    [1]
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation)

Part 3: Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This flowchart guides the researcher in selecting the appropriate separation technique based on the scale and stage of development.

MethodSelection Start Start: Racemic This compound ScaleCheck Determine Scale & Goal Start->ScaleCheck Analytical Analytical / QC (< 100 mg) ScaleCheck->Analytical Purity Check Prep Prep Scale (100 mg - 100 g) ScaleCheck->Prep Library Synthesis Manuf Manufacturing (> 1 kg) ScaleCheck->Manuf Pilot Plant HPLC Method A: Normal Phase HPLC (Chiralpak AD-H) Analytical->HPLC Gold Standard SFC Method B: SFC (Chiralpak AD-3 / CO2) Prep->SFC Speed & Solvent Save Salt Method C: Classical Resolution (Tartaric Acid Crystallization) Manuf->Salt Cost Efficiency Result1 Release for Biology HPLC->Result1 Data: ee% > 99.9% Result2 Proceed to Screening SFC->Result2 Yield: 90% Recovery Result3 Recrystallize to >99% ee Salt->Result3 Yield: 40% (Theoretical 50%)

Caption: Decision matrix for selecting the optimal chiral separation strategy based on production scale.

Diagram 2: HPLC Separation Mechanism & Protocol

Visualizing the interaction and the critical role of the basic additive.

HPLC_Mechanism cluster_column Inside Column Sample Racemic Sample (Basic Amine) Column Chiral Column (Amylose-tris-3,5-dimethylphenylcarbamate) Sample->Column Inject MobilePhase Mobile Phase Hex/EtOH + 0.1% DEA MobilePhase->Column Elute DEA_Note DEA suppresses non-specific silanol binding (Prevents Tailing) MobilePhase->DEA_Note Interaction Chiral Recognition (H-Bonding + Inclusion Complex) Column->Interaction Detector UV Detector (220/254 nm) Interaction->Detector Differential Retention Result Separated Enantiomers Rs > 2.5 Detector->Result

Caption: HPLC workflow highlighting the critical role of Diethylamine (DEA) in preventing peak tailing.

References

  • Vertex AI Search. (2024).[1] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [1]

  • Phenomenex. (2023).[1] Chiral HPLC Separations: Method Development Guide. Retrieved from

  • MDPI. (2024).[1] Chirality in Modern Antidepressants: A Comprehensive Review. Retrieved from [1]

  • ACS Publications. (2016).[1] Practical Synthesis of Chiral 2-Morpholine Pharmaceutical Intermediates. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] High Throughput Screening For Chiral Selectivity by HPLC. Retrieved from [1]

Sources

A Positional Isomer Showdown: Unpacking the Binding Affinity of 2-Fluorobenzyl vs. 4-Fluorobenzyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Common Medicinal Chemistry Quandary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1][2] Its unique electronic properties and minimal steric footprint allow medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, and, critically, its binding affinity for a biological target.[3][4] However, the devil is often in the details—or in this case, the position. The seemingly subtle shift of a fluorine atom on a benzyl ring from the ortho (2) to the para (4) position can precipitate a cascade of electronic, conformational, and solvation effects, leading to dramatically different biological outcomes.

This guide provides an in-depth comparison of 2-fluorobenzyl and 4-fluorobenzyl analogs, moving beyond simplistic rules to explore the underlying physicochemical principles that govern their differential binding affinities. We will dissect case studies, present supporting experimental data, and provide detailed protocols for key binding assays, offering researchers a practical framework for making informed decisions in their own structure-activity relationship (SAR) campaigns.

The Ortho vs. Para Dichotomy: More Than Just Location

The choice between a 2-fluorobenzyl and a 4-fluorobenzyl moiety is a decision between two distinct electronic and steric profiles. Understanding these differences is fundamental to rational drug design.

Electronic Effects: A Tug-of-War Between Induction and Resonance

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σ-withdrawal) through the sigma bond framework. This effect is distance-dependent, meaning it is felt most strongly by the atoms closest to the fluorine. In parallel, fluorine can donate electron density back into the aromatic π-system via a resonance effect (π-donation), albeit weakly for halogens.[5][6]

  • 2-Fluorobenzyl: The inductive effect is paramount. The fluorine atom strongly polarizes the C2-C1 and C1-benzylic carbon bonds. This can significantly alter the electrostatic potential of the region proximal to the linker, potentially influencing short-range dipole interactions within the binding pocket.

  • 4-Fluorobenzyl: The inductive effect is weaker at the benzylic carbon due to the increased distance. The resonance effect, which places partial negative charges at the ortho and para positions, is more influential in modulating the electronics of the ring as a whole. This can enhance cation-π interactions, where the electron-rich face of the aromatic ring interacts favorably with a cationic residue in the protein.

Conformational and Steric Ramifications

The positioning of the fluorine atom also dictates the conformational freedom of the benzyl group.

  • 2-Fluorobenzyl: The ortho-substituent can act as a "conformational lock," restricting the rotation around the bond connecting the benzyl ring to the parent molecule. This can be a double-edged sword. If the low-energy conformation aligns with the bioactive pose, this pre-organization can be entropically favorable for binding. Conversely, if the preferred conformation clashes with the receptor's geometry, binding affinity will be severely compromised.[7]

  • 4-Fluorobenzyl: This substitution imposes minimal steric hindrance compared to an unsubstituted benzyl ring. It generally allows for greater rotational freedom, enabling the ligand to more readily adapt to the topology of the binding site.

Visualizing the Analogs and Their Potential Interactions

G cluster_0 Core Scaffold cluster_1 2-Fluorobenzyl Analog cluster_2 4-Fluorobenzyl Analog Core R mol1 mol1 Core->mol1 mol2 mol2 Core->mol2

Caption: Chemical structures of 2-fluorobenzyl and 4-fluorobenzyl analogs attached to a core scaffold (R).

Caption: Positional effects within a binding site: 2-fluoro may cause steric hindrance, while 4-fluoro may enable favorable interactions.

Case Study: Thrombin Inhibitors

A well-documented example highlights the potential for a 4-fluoro substitution to significantly enhance potency. In a series of tricyclic thrombin inhibitors, the substitution of a benzyl group with a 4-fluorobenzyl group resulted in a greater than five-fold improvement in inhibitory activity.[8][9] X-ray crystallography of the inhibitor bound to thrombin revealed a short-range interaction between the fluorine atom and the backbone carbonyl of an asparagine residue (Asn98).[8][9] This C-F···C=O interaction, a type of orthogonal multipolar interaction, provided a clear structural rationale for the observed increase in affinity. Computational analysis confirmed that the fluorine atom was perfectly positioned in a region predicted to be favorable for such an interaction.[8][9]

This case underscores a critical principle: the impact of fluorine substitution is context-dependent. The 4-fluoro group was not merely a passive modulator of physicochemical properties but an active participant in a key binding interaction. An ortho-fluoro in the same position would have likely been unable to form this specific interaction and could have introduced a steric penalty.

Quantitative Data Summary

While a universal rule remains elusive, analysis of published data allows for a comparison based on specific biological targets. The following table summarizes representative data from the literature.

Compound SeriesTargetAnalogBinding Affinity (IC₅₀/Kᵢ)Fold Difference (vs. Unsubstituted/Other Isomer)Reference
Tricyclic Inhibitor ThrombinUnsubstituted Benzyl~50 nM (Kᵢ)-[8],[9]
4-Fluorobenzyl <10 nM (Kᵢ) >5-fold improvement [8],[9]
Triazolopiperidine P2X7 Receptor2-Chlorobenzyl2.7 nM (IC₅₀)-[10]
2-Fluorobenzyl 22 nM (IC₅₀) ~8-fold decrease [10]

Note: The P2X7 receptor data compares 2-fluoro to 2-chloro, not 4-fluoro. It is included to illustrate a scenario where an ortho-halogen can be detrimental to potency compared to another halogen.

Experimental Protocols for Binding Affinity Determination

Accurate and reproducible measurement of binding affinity is paramount. The following are standard, self-validating protocols used in the field.

Protocol 1: Competitive Radioligand Binding Assay

This method quantifies the affinity of a test compound (inhibitor) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a receptor.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates expressing the target receptor from cultured cells or tissue. Quantify total protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • A fixed concentration of radiolabeled ligand (e.g., [³H]-Ligand) at approximately its Kd value.

    • A range of concentrations of the unlabeled test compound (e.g., 2- and 4-fluorobenzyl analogs, typically a 10-point, 3-fold serial dilution).

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Morpholine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold. Its presence in numerous pharmaceuticals underscores its importance in medicinal chemistry, offering advantageous physicochemical and metabolic properties.[1] The formation of salts from substituted morpholine derivatives is a critical step in optimizing drug candidates, influencing key parameters such as solubility, stability, and bioavailability.[2] Among the arsenal of analytical techniques available for solid-state characterization, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous, three-dimensional atomic-level structural information.[3]

This guide, crafted from the perspective of a seasoned application scientist, delves into the practical application of X-ray crystallography for the characterization of substituted morpholine salts. It provides not only a detailed experimental protocol but also a comparative analysis of crystallographic data and a discussion of alternative analytical techniques, empowering researchers to make informed decisions in their drug development endeavors.

The Decisive Power of Single-Crystal X-ray Diffraction

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis are vital for confirming the chemical identity of a compound, SC-XRD offers an unparalleled, direct visualization of the molecule's absolute configuration and its spatial arrangement within a crystal lattice.[3] This precise structural information is indispensable for understanding intermolecular interactions, such as hydrogen bonding, which play a pivotal role in the physical properties of a salt. For substituted morpholine salts, where the nitrogen atom's protonation and the resulting interactions with the counter-ion are key, SC-XRD provides definitive insights that other techniques can only infer.

Experimental Protocol: From Crystal Growth to Structure Refinement

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging yet critical step in the entire process. The following protocol outlines a general yet robust workflow for the crystallization and subsequent X-ray diffraction analysis of a substituted morpholine salt.

I. Crystal Growth: The Art and Science of Nucleation

The successful growth of diffraction-quality single crystals is a blend of systematic screening and empirical refinement.[4] For substituted morpholine salts, which are often highly soluble in polar solvents, slow evaporation and slow cooling are typically effective crystallization techniques.

Step-by-Step Methodology:

  • Solubility Screening: Begin by assessing the solubility of the morpholine salt in a range of solvents of varying polarity (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures thereof). A simple vial test, where a small amount of the salt is dissolved in a few drops of solvent, can provide a good initial assessment.[4]

  • Selection of Crystallization Solvent/System: Choose a solvent or solvent system in which the salt exhibits moderate solubility. Ideally, the compound should be fully soluble at a slightly elevated temperature and sparingly soluble at room temperature or below for the slow cooling method. For slow evaporation, a solvent in which the compound is soluble at room temperature is required.

  • Preparation of a Saturated or Near-Saturated Solution: Prepare a solution of the morpholine salt in the chosen solvent. Gentle heating may be necessary to achieve complete dissolution. Ensure the solution is free of any particulate matter by filtration through a syringe filter (0.22 µm).

  • Crystallization Setup (Slow Evaporation):

    • Transfer the filtered solution to a clean, small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow, controlled evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

  • Crystallization Setup (Slow Cooling):

    • Prepare a saturated solution at an elevated temperature.

    • Place the sealed vial in an insulated container (e.g., a dewar flask filled with warm water or an oil bath) to allow for gradual cooling to room temperature over several hours or days.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble to remove any residual mother liquor and then allow them to air dry briefly.

Causality Behind Experimental Choices: The choice of solvent is paramount as it influences the crystal packing and can even lead to the formation of different polymorphs or solvates. Slow evaporation and slow cooling techniques are favored as they allow for the controlled growth of well-ordered single crystals by maintaining a state of slight supersaturation over an extended period. Rapid precipitation should be avoided as it often leads to the formation of polycrystalline or amorphous material unsuitable for SC-XRD.

II. Data Collection and Structure Solution

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Step-by-Step Methodology:

  • Crystal Mounting: Select a well-formed crystal with sharp edges and no visible defects under a microscope.[5] Mount the crystal on a goniometer head using a suitable adhesive (e.g., cryo-oil) on a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[5] Data is typically collected at a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and polarization.

  • Structure Solution and Refinement:

    • The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

    • The initial structural model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Self-Validating System: The entire process of structure determination is inherently self-validating. The final refined structure must be chemically sensible and the agreement between the crystallographic model and the experimental data is assessed using statistical parameters such as the R-factor. A low R-factor indicates a good fit between the model and the data.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Refinement solubility Solubility Screening solvent_selection Solvent Selection solubility->solvent_selection solution_prep Solution Preparation solvent_selection->solution_prep crystallization Crystallization (Slow Evaporation/Cooling) solution_prep->crystallization harvesting Crystal Harvesting crystallization->harvesting mounting Crystal Mounting harvesting->mounting data_acq Data Acquisition mounting->data_acq processing Data Processing data_acq->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure analytical_technique_selection cluster_decision Decision Point cluster_primary_technique Primary Technique cluster_alternative_techniques Alternative & Complementary Techniques start Need for Solid-State Characterization of Substituted Morpholine Salt single_crystal_available Single Crystal Available? start->single_crystal_available sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) single_crystal_available->sc_xrd Yes xrpd X-Ray Powder Diffraction (XRPD) single_crystal_available->xrpd No final_structure final_structure sc_xrd->final_structure Definitive 3D Structure ssnmr Solid-State NMR (ssNMR) xrpd->ssnmr thermal Thermal Analysis (DSC/TGA) xrpd->thermal vibrational Vibrational Spectroscopy (FTIR/Raman) xrpd->vibrational

Sources

Pharmacokinetic Profiling of 2-Benzylmorpholine Derivatives: A Translational Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-benzylmorpholine scaffold represents a distinct structural class of anorectics, historically differentiated from their 2-phenylmorpholine congeners (e.g., phenmetrazine) by a methylene homologation. This structural modification fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile, shifting the activity from potent psychostimulation to appetite suppression with reduced central nervous system (CNS) excitation.

This guide provides a technical framework for profiling the pharmacokinetics of 2-benzylmorpholine derivatives. It contrasts them with the standard stimulant benchmark, phenmetrazine, and details the experimental workflows required to assess their metabolic stability and bioavailability.

Structural & Pharmacologic Context

To understand the PK challenges of 2-benzylmorpholine, one must compare it to the "gold standard" of the morpholine class: phenmetrazine.

Feature2-Benzylmorpholine Phenmetrazine (Benchmark)
Structure Morpholine ring with a benzyl group at C2.[1] (Homologated)Morpholine ring with a phenyl group at C2 and methyl at C3.[2]
Primary Activity Anorectic (Non-stimulant)Psychostimulant & Anorectic
Key Metabolic Liability Benzylic Oxidation: The methylene bridge (

) is a prime target for CYP450-mediated hydroxylation.
Aromatic Hydroxylation: The phenyl ring is electron-rich and susceptible to p-hydroxylation.
Stereochemistry (+)-Enantiomer is the active anorectic species.(+)-Enantiomer is the potent releaser of DA/NE.
Half-Life (

)
~1-2 hours (Dog, rapid distribution)~8 hours (Human)

Scientist’s Insight: The insertion of the methylene bridge in 2-benzylmorpholine increases conformational flexibility. While this reduces abuse potential (slower onset/lower DA release), it introduces a "benzylic soft spot"—a carbon atom adjacent to both an aromatic ring and an amine-containing heterocycle, making it highly prone to rapid oxidative clearance.

Comparative Pharmacokinetic Analysis

The following data synthesis compares the core PK parameters of 2-benzylmorpholine against established morpholine therapeutics.

Table 1: Comparative PK Parameters

Note: Data for 2-benzylmorpholine is derived from preclinical canine models; Phenmetrazine data is human clinical data.

Parameter2-Benzylmorpholine (Preclinical)Phenmetrazine (Clinical)Phendimetrazine (Prodrug)
Bioavailability (

)
Moderate (< 60% predicted)High (> 90%)High (Rapid absorption)

1.0 - 2.0 h2.0 h1.0 h
Elimination

Short (~1.5 h)~8.0 h~2-4 h (as metabolite)
Major Metabolite Hydroxy-benzylmorpholine (Inactive)p-OH-phenmetrazine (Weakly active)Phenmetrazine (Active)
Excretion Renal (mostly metabolites)Renal (unchanged + metabolites)Renal

Critical Analysis: The short half-life of 2-benzylmorpholine in preclinical models suggests that unmodified derivatives may require twice-daily dosing or extended-release formulation. The rapid clearance is likely driven by the accessibility of the benzyl methylene protons to CYP enzymes (likely CYP2D6 or CYP3A4), leading to hydroxylation and subsequent conjugation.

Metabolic Stability & Pathway Mapping

Understanding the metabolic fate is crucial for lead optimization. Below is the mapped metabolic pathway comparing the direct oxidation of Phenmetrazine vs. the benzylic oxidation of 2-benzylmorpholine.

MetabolicPathways Phenmetrazine Phenmetrazine (2-Phenylmorpholine) pOH_Phen p-OH-Phenmetrazine (Aromatic Oxidation) Phenmetrazine->pOH_Phen CYP2D6 (Major) Lactam Morpholin-3-one (Lactam Formation) Phenmetrazine->Lactam CYP3A4 (Minor) BenzylMorph 2-Benzylmorpholine (Target Scaffold) BenzylMorph->pOH_Phen Aromatic OH (Minor) BenzylicOH α-Hydroxy-benzylmorpholine (Benzylic Oxidation) BenzylMorph->BenzylicOH CYP450 (Fast Kinetics) Glucuronide1 O-Glucuronide Conjugate pOH_Phen->Glucuronide1 UGT Glucuronide2 O-Glucuronide Conjugate BenzylicOH->Glucuronide2 UGT RingOpen Ring Opening (Inactive Acid) BenzylicOH->RingOpen Oxidative Cleavage

Figure 1: Divergent metabolic pathways. Phenmetrazine primarily undergoes aromatic hydroxylation, while 2-benzylmorpholine is susceptible to rapid benzylic oxidation at the methylene bridge.

Experimental Protocols

To validate the PK profile of new 2-benzylmorpholine derivatives, the following self-validating protocols are recommended.

A. In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic "soft spots."

Reagents:

  • Pooled Liver Microsomes (Rat/Human, 20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Test Compound (1 µM final concentration to ensure first-order kinetics).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL microsomes (0.5 mg/mL final) with PBS buffer (pH 7.4). Spike with Test Compound.[3] Equilibrate at 37°C for 5 min.

  • Initiation: Add 20 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:


B. Bioanalytical Method (LC-MS/MS)

Objective: Quantify 2-benzylmorpholine in plasma or microsomal supernatant.

System: Agilent 6470 Triple Quadrupole or equivalent. Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

MS Parameters (ESI Positive Mode):

  • Source Temp: 300°C.

  • Gas Flow: 10 L/min.

  • MRM Transitions (Predicted):

    • Quantifier:

      
       (Benzyl cation, highly specific).
      
    • Qualifier:

      
       (Loss of water, characteristic of morpholines).
      

Validation Criteria:

  • Linearity:

    
     over 1–1000 ng/mL.
    
  • Precision: CV < 15% for QC samples.

  • Recovery: Matrix effect must be within ±15%.

References
  • Brown, G. R., et al. (1990).[4] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine."[4] Journal of Pharmacy and Pharmacology. Link

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Beresford, A. P., et al. (1988).[5] "Metabolism of amlodipine in the rat and the dog: a species difference." Xenobiotica. Link (Cited for comparative morpholine/dihydropyridine metabolic pathways).

  • Mazzucchelli, S., et al. (2017). "LC-MS/MS method for the analysis of doxorubicin and its major metabolite." Journal of Pharmaceutical and Biomedical Analysis. Link (Cited for LC-MS/MS validation standards).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.